o-Chlorostilbene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
1657-52-9 |
|---|---|
Molecular Formula |
C14H11Cl |
Molecular Weight |
214.69 g/mol |
IUPAC Name |
1-chloro-2-[(E)-2-phenylethenyl]benzene |
InChI |
InChI=1S/C14H11Cl/c15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-11H/b11-10+ |
InChI Key |
WTVKFPGVKKXUHG-ZHACJKMWSA-N |
SMILES |
C1=CC=C(C=C1)C=CC2=CC=CC=C2Cl |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=CC=C2Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=CC=C2Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of o-Chlorostilbene from Chlorobenzene and Styrene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of o-chlorostilbene, a valuable intermediate in the preparation of various organic compounds. The primary focus of this document is the palladium-catalyzed Heck reaction, a powerful and versatile method for carbon-carbon bond formation. Additionally, the Suzuki-Miyaura coupling is presented as a viable alternative synthetic route. This guide includes detailed experimental protocols, quantitative data for reaction optimization, and diagrams illustrating the reaction mechanisms and experimental workflows.
Synthetic Methodologies: The Heck Reaction and Suzuki-Miyaura Coupling
The synthesis of this compound from chlorobenzene or its derivatives and styrene predominantly relies on palladium-catalyzed cross-coupling reactions. The two most prominent and effective methods are the Mizoroki-Heck reaction and the Suzuki-Miyaura coupling.
The Mizoroki-Heck Reaction: This reaction involves the coupling of an unsaturated halide, such as o-chlorobenzene, with an alkene, like styrene, in the presence of a palladium catalyst and a base. The Heck reaction is a cornerstone of modern organic synthesis due to its tolerance of a wide range of functional groups and its ability to form carbon-carbon bonds with high stereoselectivity, typically favoring the formation of the E (trans) isomer of the resulting stilbene.
The Suzuki-Miyaura Coupling: This cross-coupling reaction utilizes an organoboron compound (such as a boronic acid or ester) and an organic halide, catalyzed by a palladium(0) complex. For the synthesis of this compound, this could involve the reaction of o-chlorophenylboronic acid with a vinyl halide derivative of styrene, or vice versa. The Suzuki-Miyaura coupling is renowned for its mild reaction conditions and the low toxicity of its boron-containing byproducts.
The Heck Reaction: A Detailed Examination
The Heck reaction is a highly effective method for the synthesis of this compound. The successful execution of this reaction is dependent on several key parameters, including the choice of catalyst, base, solvent, and reaction temperature.
Quantitative Data Presentation
The following table summarizes the results of a Heck coupling reaction between various substituted chlorobenzenes and styrene, providing valuable data for experimental design and optimization. The use of a specific palladacycle catalyst, PdCl{C6H3-2,6-(OPiPr2)2}, in a biphasic solvent system with a phase-transfer catalyst (Aliquat-336) has been shown to be effective for the coupling of less reactive aryl chlorides.[1]
| Entry | Aryl Chloride | Product | Yield (%) |
| 1 | Chlorobenzene | Stilbene | 51 |
| 2 | o-Chlorotoluene | 2-Methylstilbene | 48 |
| 3 | p-Chlorotoluene | 4-Methylstilbene | 65 |
| 4 | p-Chloroanisole | 4-Methoxystilbene | 72 |
Reaction Conditions: Styrene (12 mmol), aryl chloride (10 mmol), K2CO3 (15 mmol), DMF (2.5 mL), water (2.5 mL), PdCl{C6H3-2,6-(OPiPr2)2} (0.06 mmol), Aliquat-336 (0.5 mmol), T = 120°C, 12h.[1]
Experimental Protocol: Heck Synthesis of this compound Derivatives
The following protocol is adapted from a general procedure for the Heck coupling of aryl chlorides with styrene using a palladacycle catalyst.[1]
Materials:
-
o-Chlorobenzene (or a derivative thereof)
-
Styrene
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Palladacycle catalyst (e.g., PdCl{C₆H₃-2,6-(OPiPr₂)₂})
-
Aliquat-336 (Phase-transfer catalyst)
-
Tubular reactor with a septum
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
In a tubular reactor fitted with a septum, add the aryl chloride (10 mmol), styrene (12 mmol), potassium carbonate (15 mmol), the palladacycle catalyst (0.06 mmol), and Aliquat-336 (0.5 mmol).
-
To the reactor, add N,N-dimethylformamide (2.5 mL) and water (2.5 mL).
-
Evacuate the reactor under vacuum for 30 minutes and then flush with an inert gas, such as argon.
-
Heat the reaction mixture to 120°C and stir for 12 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.
Visualizing the Process: Diagrams and Workflows
To better understand the underlying chemistry and experimental procedures, the following diagrams have been generated.
Heck Reaction Catalytic Cycle
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Experimental Workflow for Heck Synthesis
Caption: Experimental workflow for the Heck synthesis of this compound.
The Suzuki-Miyaura Coupling: An Alternative Pathway
While a detailed, optimized protocol for the synthesis of this compound via the Suzuki-Miyaura coupling is not as readily available in the literature as for the Heck reaction, it remains a powerful and highly relevant alternative. The general approach would involve one of the two following disconnections:
-
Route A: Coupling of o-chlorophenylboronic acid with a styryl halide (e.g., (E)-β-bromostyrene).
-
Route B: Coupling of an o-chloroaryl halide with a styrylboronic acid or ester.
The Suzuki-Miyaura coupling typically employs a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand, and a base like sodium carbonate, potassium carbonate, or potassium phosphate. The reaction is often carried out in a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The synthesis of this compound and its derivatives is efficiently achieved through palladium-catalyzed cross-coupling reactions. The Heck reaction, in particular, offers a well-documented and robust method, with specific protocols available for the coupling of challenging ortho-substituted chlorobenzenes with styrene. The use of specialized palladacycle catalysts can significantly improve yields for these less reactive substrates. The Suzuki-Miyaura coupling represents a strong alternative, known for its mild conditions and favorable environmental profile. This guide provides the necessary foundational knowledge, quantitative data, and procedural details to enable researchers, scientists, and drug development professionals to successfully synthesize these valuable stilbene compounds.
References
An In-depth Technical Guide to the Physicochemical Properties of o-Chlorostilbene
For Researchers, Scientists, and Drug Development Professionals
Introduction
o-Chlorostilbene, a halogenated derivative of stilbene, serves as a valuable molecular scaffold in organic synthesis and materials science. Its structural characteristics, featuring a substituted phenyl ring, impart unique physicochemical properties that are of significant interest in the development of novel chemical entities. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination and synthesis, and visualizations of its key chemical processes.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, characterization, and application in various scientific domains. A summary of these properties is presented in the tables below. It is important to note that properties can vary slightly depending on the isomeric form (cis- or trans-) and the experimental conditions. The data presented here primarily pertains to the more stable trans- (or E-) isomer, (E)-2-chlorostilbene.
Table 1: General and Physical Properties of (E)-o-Chlorostilbene
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₁Cl | [1] |
| Molecular Weight | 214.69 g/mol | [1] |
| Appearance | Crystalline solid | [2] |
| Melting Point | 39.5 °C | [1] |
| Boiling Point | 195 °C at 22 mmHg | [1] |
| Density | ~1.1475 g/cm³ (estimate) | [1] |
| Refractive Index | ~1.6012 (estimate) | [1] |
Table 2: Solubility and Partitioning Properties of (E)-o-Chlorostilbene
| Property | Description | Reference |
| Solubility | Insoluble in water; Moderately soluble in organic solvents such as ethanol and acetone. | [2] |
| LogP (Octanol-Water Partition Coefficient) | 4.51040 (estimate) | [1] |
Spectral Data
¹H NMR Spectroscopy
The ¹H NMR spectrum is a powerful tool for confirming the identity and isomeric purity of this compound. The spectrum of (E)-2-chlorostilbene would be expected to show distinct signals for the vinyl protons and the aromatic protons on both phenyl rings.
Expected ¹H NMR Data for (E)-o-Chlorostilbene: A published ¹H NMR spectrum for (E)-2-chlorostilbene shows the following key shifts (in CDCl₃): δ (ppm) 7.07 (d, J = 16.0 Hz, 1H), 7.18 (t, J = 7.6 Hz, 1H), 7.25-7.31 (m, 2H), 7.37 (t, J = 7.6 Hz, 3H), 7.53 (m, 3H), 7.68 (d, J = 7.8 Hz, 1H).
¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy
While specific experimental spectra for this compound are not provided, the expected characteristics can be inferred:
-
¹³C NMR: The spectrum would display distinct signals for the two vinyl carbons and the twelve aromatic carbons. The carbon attached to the chlorine atom would exhibit a characteristic chemical shift.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 214 and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands for C-H stretching of the aromatic and vinyl groups, C=C stretching of the aromatic rings and the vinyl group, and a C-Cl stretching vibration.
Experimental Protocols
1. Synthesis of (E)-o-Chlorostilbene via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the synthesis of stilbene derivatives. This protocol provides a general guideline.
-
Materials: 2-chlorostyrene, phenylboronic acid, palladium(II) acetate (Pd(OAc)₂), a suitable phosphine ligand (e.g., triphenylphosphine), a base (e.g., potassium carbonate), and a solvent (e.g., toluene or a mixture of DME and water).
-
Procedure:
-
To a reaction vessel, add 2-chlorostyrene (1 equivalent), phenylboronic acid (1.2 equivalents), potassium carbonate (2 equivalents), and the palladium catalyst system (e.g., 2 mol% Pd(OAc)₂ and 4 mol% triphenylphosphine).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent and heat the reaction mixture at a specified temperature (e.g., 80-100 °C) with stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure (E)-o-chlorostilbene.
-
2. Determination of Melting Point
-
Apparatus: Capillary melting point apparatus.
-
Procedure:
-
Finely powder a small amount of the crystalline this compound.
-
Pack a small amount of the powder into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the melting point apparatus.
-
Heat the apparatus at a rate of 1-2 °C per minute near the expected melting point.
-
Record the temperature range from the appearance of the first liquid drop to the complete melting of the solid.
-
3. Determination of Boiling Point
-
Apparatus: Distillation apparatus or a Thiele tube for micro-scale determination.
-
Procedure (Micro-scale using a Thiele tube):
-
Place a small amount of liquid this compound into a small test tube.
-
Invert a sealed capillary tube and place it into the test tube.
-
Attach the test tube to a thermometer and place the assembly in a Thiele tube containing mineral oil.
-
Heat the side arm of the Thiele tube gently.
-
Observe for a steady stream of bubbles emerging from the capillary tube.
-
Remove the heat and allow the apparatus to cool.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
-
Visualizations
Photoisomerization of this compound
This compound can undergo reversible cis-trans photoisomerization upon exposure to ultraviolet (UV) light. This process involves the absorption of a photon, leading to an excited state where rotation around the central double bond becomes possible.
Caption: Photoisomerization of this compound.
General Synthesis Workflow for this compound
The synthesis of this compound can be achieved through various cross-coupling reactions, with the Heck and Suzuki-Miyaura reactions being prominent examples. The following diagram illustrates a generalized workflow.
References
o-Chlorostilbene spectroscopic data analysis (NMR, IR, MS)
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive analysis of the spectroscopic data for o-chlorostilbene, also known as (E)-2-chlorostilbene. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields who require a thorough understanding of the structural characterization of this compound. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for (E)-2-Chlorostilbene
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.68 | d | 7.8 | 1H | Ar-H |
| 7.53 | m | - | 3H | Ar-H |
| 7.37 | t | 7.6 | 3H | Ar-H |
| 7.31-7.25 | m | - | 2H | Ar-H |
| 7.18 | t | 7.6 | 1H | Ar-H |
| 7.07 | d | 16.0 | 1H | Vinyl-H |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 135.4 | C (Aromatic) |
| 133.5 | C (Aromatic) |
| 131.7 | CH (Vinyl) |
| 129.8 | CH (Aromatic) |
| 128.8 | CH (Aromatic) |
| 128.4 | CH (Aromatic) |
| 127.0 | CH (Aromatic) |
| 126.7 | CH (Aromatic) |
| 124.6 | CH (Vinyl) |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3058 | Weak | Aromatic C-H Stretch |
| 1595 | Medium | Aromatic C=C Stretch |
| 1494 | Medium | Aromatic C=C Stretch |
| 1467 | Medium | Aromatic C=C Stretch |
| 1444 | Medium | Aromatic C=C Stretch |
| 966 | Strong | trans C-H Bend (Out-of-Plane) |
| 748 | Strong | C-Cl Stretch / C-H Bend |
| 692 | Strong | C-H Bend (Out-of-Plane) |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Fragmentation Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 216 | 35 | [M+2]⁺ |
| 214 | 100 | [M]⁺ |
| 179 | 95 | [M-Cl]⁺ |
| 178 | 80 | [M-HCl]⁺ |
| 152 | 20 | [C₁₂H₈]⁺ |
| 89 | 30 | [C₇H₅]⁺ |
Experimental Protocols
The following sections detail the methodologies employed for the acquisition of the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra were acquired on a 500 MHz spectrometer. The sample of (E)-2-chlorostilbene was dissolved in deuterated chloroform (CDCl₃), which also served as the internal standard. The data was processed using standard Fourier transform techniques.
Infrared (IR) Spectroscopy
The IR spectrum was obtained using a Fourier Transform Infrared (FT-IR) spectrometer. A small amount of the neat this compound sample was placed between two potassium bromide (KBr) plates to form a thin film. The spectrum was recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum was recorded on a mass spectrometer using the electron ionization (EI) technique. The sample was introduced via a direct insertion probe. The ionization energy was set to 70 eV.
Visualizations
The following diagrams illustrate key aspects of the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Proposed mass fragmentation pathway of this compound.
The Photochemical Landscape of o-Chlorostilbene and Its Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core photochemical properties of o-chlorostilbene and its derivatives. It is designed to serve as a critical resource for researchers and professionals engaged in photochemistry, materials science, and drug development, offering detailed insights into the synthesis, photoisomerization, photocyclization, and photophysical characteristics of these compounds.
Introduction to the Photochemistry of Stilbenes
Stilbenes, characterized by a central ethylene double bond flanked by two aromatic rings, are a cornerstone of photochemical research. Their ability to undergo reversible cis-trans photoisomerization has made them model systems for studying light-induced molecular transformations. The introduction of substituents onto the aromatic rings, such as a chlorine atom in the ortho position, significantly modulates their electronic and steric properties, thereby influencing their photochemical and photophysical behavior. This guide focuses specifically on this compound and its derivatives, exploring how this substitution pattern impacts their interaction with light.
The primary photochemical processes of interest for stilbenoid compounds are cis-trans (or E/Z) isomerization and, in many cases, an irreversible photocyclization to form phenanthrene derivatives.[1] These processes are governed by the nature of the excited states (singlet and triplet) and are sensitive to the molecular environment, including solvent polarity and viscosity.[2] Understanding these properties is crucial for the rational design of photoswitchable materials, fluorescent probes, and phototherapeutic agents.
Core Photochemical and Photophysical Properties
The photochemical behavior of this compound is dominated by two key processes: reversible cis-trans photoisomerization and irreversible photocyclization. Upon absorption of UV light, the molecule is promoted to an excited singlet state, from which it can either fluoresce, undergo intersystem crossing to the triplet state, or isomerize around the central double bond.[3]
Photoisomerization
The trans isomer of stilbene is typically more thermodynamically stable than the cis isomer due to reduced steric hindrance.[4] UV irradiation can populate the excited states of both isomers, leading to a photostationary state (PSS), which is a mixture of the cis and trans forms. The composition of the PSS is dependent on the excitation wavelength and the quantum yields of the forward and reverse isomerization reactions. The presence of the bulky chlorine atom in the ortho position can influence the potential energy surfaces of the ground and excited states, thereby affecting the isomerization dynamics and quantum yields.
Photocyclization
In addition to isomerization, cis-stilbenes can undergo an intramolecular 6π-electrocyclization to form a dihydrophenanthrene intermediate.[1] In the presence of an oxidizing agent (like oxygen or iodine), this intermediate is aromatized to yield a phenanthrene derivative.[1] For this compound, this reaction would lead to the formation of a chlorophenanthrene. This process is generally irreversible and competes with the cis-trans isomerization.
Photophysical Data
The following tables summarize the available quantitative data for this compound and related derivatives to facilitate comparison. It is important to note that specific quantitative data for a broad range of this compound derivatives is not extensively consolidated in the literature; therefore, the tables include representative data for stilbene and halo-substituted stilbenes to illustrate general trends.
Table 1: Absorption and Emission Properties of Stilbene Derivatives
| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f, ns) |
| trans-Stilbene | Hexane | 295 | 345 | 0.05 | 0.08 |
| trans-p-Chlorostilbene | Dibenzyl Crystal (20°K) | ~300-330 | ~340-380 | - | - |
| Methoxy-trans-stilbene derivatives (general range) | Solid State | 290-390 | 400-485 | 0.07 - 0.69 | 0.82 - 3.46 |
| 4-Aminostilbene derivatives (general range) | Hexane | - | - | High (for N-phenyl derivatives) | - |
Table 2: Photoisomerization Quantum Yields of Stilbene Derivatives
| Compound | Solvent | Excitation Wavelength (nm) | Φ_(trans→cis) | Φ_(cis→trans) |
| trans-Stilbene | Hexane | 313 | 0.48 | 0.35 |
| 4-Aminostilbene derivatives (N-phenyl) | - | - | Low | - |
Note: The photoisomerization quantum yields are highly dependent on the solvent and the specific derivative. For many stilbenes, the sum of the forward and reverse quantum yields is close to 1, indicating that isomerization is the dominant decay pathway from the excited state.[5][8]
Experimental Protocols
Synthesis of trans-o-Chlorostilbene via the Wittig Reaction
The Wittig reaction is a versatile and widely used method for the synthesis of alkenes, including stilbene derivatives.[9]
Materials:
-
o-Chlorobenzyltriphenylphosphonium bromide
-
Benzaldehyde
-
Sodium methoxide
-
Methanol
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Ylide Generation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend o-chlorobenzyltriphenylphosphonium bromide in dry methanol.
-
Add a solution of sodium methoxide in methanol dropwise to the suspension with stirring. The formation of a deep orange or red color indicates the generation of the ylide.
-
Wittig Reaction: To the ylide solution, add a solution of benzaldehyde in methanol dropwise.
-
Allow the reaction mixture to stir at room temperature for several hours or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.
-
Work-up: Quench the reaction by adding water. The crude product will precipitate.
-
Filter the solid and wash with cold methanol.
-
Purification: The crude product is a mixture of cis and trans isomers, with the trans isomer typically being the major product and less soluble.[9]
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to isolate the trans-isomer.
-
Further purification can be achieved by column chromatography on silica gel using a hexane/ethyl acetate solvent system.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Measurement of Photoisomerization Quantum Yield
The quantum yield of photoisomerization (Φ) is a measure of the efficiency of a photochemical reaction and is defined as the number of molecules undergoing a specific photoreaction divided by the number of photons absorbed by the reactant.
Materials and Equipment:
-
UV-Vis spectrophotometer
-
Fluorometer (for fluorescence quantum yield determination as a competing process)
-
Photoreactor with a monochromatic light source (e.g., a mercury lamp with filters or a laser)
-
Quartz cuvettes
-
Actinometer solution (e.g., potassium ferrioxalate)
-
Solution of the this compound isomer to be studied in a suitable solvent (e.g., hexane or acetonitrile)
Procedure:
-
Actinometry: Determine the photon flux of the light source at the irradiation wavelength using a chemical actinometer. This involves irradiating the actinometer solution for a known period and measuring the change in its absorbance.
-
Sample Preparation: Prepare a dilute solution of the purified this compound isomer in a quartz cuvette. The concentration should be adjusted to have an absorbance of ~0.1 at the irradiation wavelength to ensure homogeneous irradiation and minimize inner filter effects.
-
Irradiation: Irradiate the sample solution in the photoreactor for a specific time interval.
-
Spectroscopic Monitoring: At regular time intervals, record the full UV-Vis absorption spectrum of the solution. The isomerization from one isomer to the other will result in changes in the absorption spectrum, with the appearance of isosbestic points if only two species are present.
-
Data Analysis:
-
From the changes in the absorbance at a wavelength where the two isomers have significantly different molar extinction coefficients, calculate the change in concentration of the starting isomer.
-
The number of photons absorbed by the sample can be calculated from the photon flux (determined by actinometry), the irradiation time, and the absorbance of the sample.
-
The quantum yield is then calculated using the formula: Φ = (moles of isomer reacted) / (moles of photons absorbed)
-
-
This procedure should be repeated for both the trans → cis and cis → trans isomerization processes.
Visualizations of Key Processes
Photoisomerization of this compound
The following diagram illustrates the fundamental process of cis-trans photoisomerization upon UV irradiation.
References
- 1. researchtrends.net [researchtrends.net]
- 2. researchgate.net [researchgate.net]
- 3. Determining the Photoisomerization Quantum Yield of Photoswitchable Molecules in Solution and in the Solid State - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 6. Systematic Study of Solid-State Fluorescence and Molecular Packing of Methoxy-trans-Stilbene Derivatives, Exploration of Weak Intermolecular Interactions Based on Hirshfeld Surface Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Fluorescence enhancement of trans-4-aminostilbene by N-phenyl substitutions: the "amino conjugation effect" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. application.wiley-vch.de [application.wiley-vch.de]
An In-depth Technical Guide to the Cis-Trans Isomerization Mechanism of o-Chlorostilbene under UV Light
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cis-trans isomerization mechanism of o-Chlorostilbene when subjected to ultraviolet (UV) irradiation. The document details the underlying photochemical principles, experimental protocols for inducing and analyzing the isomerization, and relevant quantitative data. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the photochemical properties and applications of stilbene derivatives.
Introduction to Stilbene Photoisomerization
Stilbene and its derivatives are a class of aromatic hydrocarbons that have been extensively studied for their photochromic properties. Upon absorption of UV light, these molecules can undergo a reversible transformation between their cis and trans geometric isomers. This photoisomerization process is a fundamental photochemical reaction with applications in molecular switches, photopharmacology, and materials science. The introduction of a substituent, such as a chlorine atom on the phenyl ring, can significantly influence the photophysical and photochemical properties of the stilbene core. In the case of this compound, the ortho-substitution introduces steric hindrance that affects the planarity of the molecule and, consequently, its electronic and conformational states.
The Mechanism of Cis-Trans Photoisomerization
The cis-trans photoisomerization of stilbenes is understood to proceed through the rotation around the central ethylenic double bond in the electronically excited state. The generally accepted mechanism involves the following key steps:
-
Excitation: The process is initiated by the absorption of a UV photon by the ground-state molecule (either cis or trans), promoting it to an excited singlet state (S1).
-
Excited-State Dynamics: In the S1 state, the molecule can undergo rotation around the C=C bond towards a perpendicular, "twisted" conformation. This twisted intermediate is a key species in the isomerization process and is often associated with a conical intersection, providing an efficient pathway for non-radiative decay back to the ground state (S0).
-
Deactivation: From the twisted geometry, the molecule can relax to the ground electronic state.
-
Isomer Formation: In the ground state, the molecule can adopt either the cis or trans configuration, leading to the formation of the other isomer.
The efficiency of the isomerization is quantified by the quantum yield (Φ), which is the fraction of absorbed photons that lead to the formation of the product isomer. The process can be influenced by several factors, including the excitation wavelength, solvent polarity and viscosity, and the nature of substituents on the stilbene scaffold. For halogenated stilbenes, an alternative pathway involving intersystem crossing to the triplet state (T1) can also contribute to the isomerization process.
Signaling Pathway Diagram
The following diagram illustrates the key steps in the photoisomerization of this compound.
Caption: Photoisomerization pathway of this compound.
Quantitative Data
| Compound | Isomer | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Solvent |
| Stilbene | trans | ~295 | ~29,000 | Hexane |
| Stilbene | cis | ~280 | ~10,500 | Hexane |
| This compound | trans | ~294 | ~13,500 | Hexane |
| This compound | cis | ~278 | ~9,800 | Hexane |
Note: The data for this compound is estimated based on conformational studies and spectroscopic data of chlorine-substituted stilbenes.
Experimental Protocols
The following sections provide detailed methodologies for key experiments related to the cis-trans isomerization of this compound.
Synthesis and Purification of this compound Isomers
Objective: To synthesize a mixture of cis- and trans-o-Chlorostilbene and subsequently separate the individual isomers.
Materials:
-
o-Chlorobenzyl chloride
-
Benzaldehyde
-
Sodium methoxide
-
Methanol
-
Diethyl ether
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
-
Standard laboratory glassware
-
UV lamp (for monitoring chromatography)
Procedure:
-
Wittig Reaction (Synthesis):
-
Prepare the phosphonium ylide by reacting o-chlorobenzyl chloride with triphenylphosphine in a suitable solvent (e.g., THF) followed by deprotonation with a strong base (e.g., n-butyllithium).
-
React the resulting ylide with benzaldehyde in an appropriate solvent at room temperature.
-
The reaction will produce a mixture of cis- and trans-o-Chlorostilbene.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
-
Chromatographic Separation:
-
Prepare a silica gel column using a slurry of silica gel in hexane.
-
Dissolve the crude product mixture in a minimal amount of hexane.
-
Load the sample onto the column.
-
Elute the column with a hexane/ethyl acetate gradient (e.g., starting with pure hexane and gradually increasing the polarity). The less polar trans isomer will elute first, followed by the more polar cis isomer.
-
Monitor the separation using thin-layer chromatography (TLC) with a UV lamp.
-
Collect the fractions containing the pure isomers and evaporate the solvent.
-
Confirm the identity and purity of each isomer using NMR and mass spectrometry.
-
Photochemical Isomerization and Monitoring
Objective: To induce the cis-trans isomerization of this compound using UV light and monitor the process.
Materials:
-
Pure cis- or trans-o-Chlorostilbene
-
Spectroscopic grade solvent (e.g., hexane or acetonitrile)
-
Quartz cuvette
-
UV light source (e.g., mercury lamp with appropriate filters or a UV LED)
-
UV-Vis spectrophotometer
-
High-Performance Liquid Chromatography (HPLC) system
Experimental Workflow Diagram:
Caption: Workflow for photochemical isomerization.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the starting isomer (e.g., trans-o-Chlorostilbene) in a spectroscopic grade solvent (e.g., hexane) in a quartz cuvette. The concentration should be adjusted to have an absorbance of approximately 1 at the excitation wavelength.
-
Irradiation: Irradiate the solution with a UV light source at a wavelength where the starting isomer absorbs (e.g., around 300 nm). The irradiation should be carried out at a constant temperature.
-
Monitoring:
-
UV-Vis Spectroscopy: At regular time intervals, stop the irradiation and record the UV-Vis absorption spectrum of the solution. The isomerization will be indicated by a decrease in the absorbance of the starting isomer and an increase in the absorbance of the product isomer, with the presence of an isosbestic point.
-
HPLC Analysis: At the same time intervals, take an aliquot of the solution and analyze it by HPLC to determine the relative concentrations of the cis and trans isomers. A reverse-phase column with a suitable mobile phase (e.g., acetonitrile/water) can be used.
-
-
Data Analysis: Plot the concentration of each isomer as a function of irradiation time until a photostationary state is reached (i.e., the ratio of cis to trans isomers becomes constant).
Conclusion
electronic and reactivity effects of chlorine substitution in stilbenes
An In-depth Technical Guide to the Electronic and Reactivity Effects of Chlorine Substitution in Stilbenes
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a detailed examination of how chlorine substitution influences the electronic structure, spectroscopic properties, and chemical reactivity of the stilbene scaffold. It further explores the practical implications in synthesis and the relevance of these modifications in the field of drug discovery.
Introduction
The stilbene scaffold, characterized by a 1,2-diphenylethylene core, is a fundamental structure in numerous natural and synthetic compounds. Stilbenes, such as the well-known resveratrol, exhibit a wide range of biological activities and are considered "privileged structures" in medicinal chemistry.[1] The introduction of substituents onto the phenyl rings allows for the fine-tuning of their physicochemical and biological properties. Halogenation, particularly with chlorine, is a common strategy in drug design to modulate factors like lipophilicity, metabolic stability, and target binding affinity.[2] This guide delves into the specific electronic and reactivity effects imparted by chlorine substitution on the stilbene framework.
Electronic Effects of Chlorine Substitution
The introduction of a chlorine atom to the stilbene aromatic ring induces significant changes in its electronic properties due to the interplay of inductive and resonance effects. Chlorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I), while its lone pairs allow for a weaker electron-donating resonance effect (+R). The net electronic effect is highly dependent on the position of substitution (ortho, meta, or para).
Spectroscopic Properties
The electronic perturbations caused by chlorine are readily observed in the compound's spectroscopic data.
-
UV-Vis Spectroscopy: The primary absorption bands in stilbenes correspond to π → π* transitions. Chlorine substitution can cause a slight shift in the absorption maximum (λ_max). These shifts are influenced by the position of the chlorine atom and its effect on the planarity and conjugation of the molecule.[3]
-
NMR Spectroscopy: In ¹H NMR spectra, the chemical shifts of the ethylenic and aromatic protons are sensitive to the electronic environment. The electron-withdrawing nature of chlorine generally leads to a downfield shift for nearby protons. For instance, the ethylene proton chemical shifts are sensitive to the anisotropy effects of the C-Cl bond and to ring current effects, which are dependent on the orientation of the phenyl rings.[3] A notable observation is the general upfield shift of the ethylene protons when moving from a trans to a cis isomer, a trend attributed to differences in the planarity and resulting ring current shifts between the two isomers.[3]
Table 1: Representative Spectroscopic Data for Chloro-Substituted Stilbenes
| Compound | Isomer | Ethylene Proton Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| Stilbene | trans | 7.11 | [4] |
| Stilbene | cis | 6.58 | [4] |
| 4-Chlorostilbene | trans | 7.10 | [4] |
| 4-Chlorostilbene | cis | 6.57 | [4] |
| 4,4'-Dichlorostilbene | trans | 7.08 | [4] |
| 4,4'-Dichlorostilbene | cis | 6.55 | [4] |
| 2,2'-Dichlorostilbene | trans | 7.42 | [4] |
| 2,2'-Dichlorostilbene | cis | 6.74 |[4] |
Note: Chemical shifts are indicative and can vary with solvent and experimental conditions.
Hammett Substituent Constants
The Hammett equation is a powerful tool for quantifying the electronic effect of substituents on the reactivity of aromatic compounds.[5][6] The constants σ_meta (σ_m) and σ_para (σ_p) describe the electronic influence from the meta and para positions, respectively. For chlorine, both values are positive, indicating a net electron-withdrawing character at both positions, which impacts reaction rates and equilibria.[7]
Table 2: Hammett Substituent Constants for Chlorine
| Substituent | σ_meta (σ_m) | σ_para (σ_p) | Field/Inductive Effect (F) | Resonance Effect (R) | Reference |
|---|
| -Cl | 0.37 | 0.23 | 0.42 | -0.19 |[7] |
Reactivity Effects of Chlorine Substitution
Chlorine's electronic influence directly impacts the reactivity of stilbenes, particularly in photochemical reactions and synthetic transformations.
Photochemical Reactions
Stilbenes are renowned for their rich photochemistry, which includes cis-trans isomerization and photocyclization.[8]
-
cis-trans Isomerization: Upon photoexcitation, both cis and trans stilbenes can isomerize around the central double bond. The position and electronic nature of substituents can influence the quantum yields and the composition of the photostationary state.
-
Photocyclization (Mallory Reaction): cis-Stilbenes can undergo an intramolecular photocyclization to form 4a,4b-dihydrophenanthrene, which is then oxidized to the corresponding phenanthrene.[8][9] This reaction, often carried out in the presence of an oxidant like iodine or oxygen, is a powerful method for synthesizing polycyclic aromatic hydrocarbons.[10][11] Chlorine substituents can act as blocking groups, directing the cyclization to a specific position and preventing the formation of isomeric mixtures.[9] For example, in a meta-substituted stilbene, a chloro-group can block one of the potential cyclization paths, forcing the reaction to proceed with higher regioselectivity.[9]
Caption: The reaction pathway for the Mallory photocyclization of a cis-stilbene to a phenanthrene derivative.
Influence on Synthetic Reactions
The synthesis of chloro-substituted stilbenes often relies on classic cross-coupling reactions. The electronic nature of the chloro-substituent can affect the efficiency of these methods.
-
Heck Reaction: This palladium-catalyzed reaction couples an aryl halide with an alkene (e.g., styrene). While effective, chloroarenes are generally less reactive than the corresponding bromo- or iodoarenes, sometimes requiring more active catalyst systems or harsher reaction conditions.[12]
-
Wittig Reaction: This reaction involves the olefination of an aldehyde or ketone with a phosphonium ylide. It is a highly versatile method for creating the stilbene double bond and is less sensitive to the electronic effects of a chloro-substituent on the aromatic ring compared to some cross-coupling methods.[13][14]
-
Suzuki Coupling: The palladium-catalyzed coupling of an arylboronic acid with a vinyl halide is another efficient route. Similar to the Heck reaction, the reactivity of the chloro-substituted halide can be a limiting factor.
Experimental Protocols
Detailed methodologies are crucial for the synthesis and characterization of these compounds.
Synthesis Protocol: Heck Reaction
A general procedure for synthesizing a chloro-substituted stilbene via a Heck reaction is as follows:
-
Reactant Setup: In a reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), combine the chloro-substituted aryl halide (1.0 eq.), styrene (1.2 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a phosphine ligand (e.g., PPh₃, 2-10 mol%).
-
Solvent and Base: Add a suitable solvent (e.g., NMP, DMF, or DMAc) and a base (e.g., NaOAc, K₂CO₃, or Et₃N, 2-3 eq.).[12]
-
Reaction: Heat the mixture to 100-150 °C and monitor the reaction progress using TLC or GC-MS.
-
Workup and Purification: After completion, cool the reaction, filter off the solids, and perform an aqueous workup. The crude product is then purified, typically by column chromatography on silica gel.
Characterization Protocol
-
¹H and ¹³C NMR Spectroscopy:
-
Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Acquire spectra on a 300-600 MHz NMR spectrometer.
-
-
UV-Vis Spectroscopy:
-
Prepare a dilute solution of the compound (typically 10⁻⁵ to 10⁻⁶ M) in a UV-grade solvent (e.g., cyclohexane, acetonitrile).
-
Record the absorption spectrum using a dual-beam spectrophotometer, using the pure solvent as a reference.
-
Photocyclization Protocol (Mallory Reaction)
-
Solution Preparation: Prepare a solution of the cis-stilbene derivative in a solvent like cyclohexane or benzene at a low concentration (e.g., 0.01 M) to minimize intermolecular reactions.[9]
-
Add Oxidant: Add a catalytic amount of iodine (e.g., 5 mol%) to the solution. The reaction can also be run in an air-saturated solution where O₂ serves as the oxidant.[11]
-
Irradiation: Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp) while stirring.
-
Monitoring and Workup: Monitor the formation of the phenanthrene product by TLC or HPLC. Once the reaction is complete, remove the solvent and purify the product by chromatography or recrystallization.
Caption: A generalized workflow for the synthesis and analysis of chloro-substituted stilbenes.
Relevance in Drug Development
The stilbene scaffold is prevalent in compounds with anticancer, anti-inflammatory, and neuroprotective properties.[15][16] Chlorine substitution is a key tactic in medicinal chemistry to enhance the drug-like properties of a lead compound.
-
Modulation of Lipophilicity: The addition of a chlorine atom increases the lipophilicity (logP) of a molecule, which can enhance its ability to cross cell membranes and improve its pharmacokinetic profile.
-
Metabolic Stability: Chlorine atoms can be used to block sites of metabolic oxidation (e.g., hydroxylation by cytochrome P450 enzymes), thereby increasing the half-life of a drug in the body.
-
Target Interaction: The polar C-Cl bond can participate in specific interactions within a biological target's binding pocket, such as dipole-dipole or halogen bonding, potentially increasing binding affinity and selectivity. Several stilbene-based drugs, such as tamoxifen, are approved for clinical use.[15] The principles of chlorine substitution are applied to such scaffolds to develop new therapeutic agents.
Caption: The strategic role of chlorine substitution in modifying a stilbene lead compound for drug development.
Conclusion
Chlorine substitution provides a powerful and versatile tool for modulating the electronic landscape and chemical reactivity of stilbenes. By leveraging the inductive and resonance effects of chlorine, researchers can fine-tune spectroscopic properties, direct the outcomes of photochemical reactions like the Mallory cyclization, and navigate synthetic challenges. For drug development professionals, chlorination of the stilbene scaffold offers a proven strategy to enhance pharmacokinetic profiles and target interactions, paving the way for the discovery of novel therapeutic agents. A thorough understanding of these fundamental principles is essential for the rational design of new materials and medicines based on the privileged stilbene core.
References
- 1. The Use of Stilbene Scaffold in Medicinal Chemistry and Multi- Target Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agust.hi.is [agust.hi.is]
- 4. Table 2 from 1 H NMR and UV-Vis spectroscopy of chlorine substituted stilbenes: conformational studies | Semantic Scholar [semanticscholar.org]
- 5. scispace.com [scispace.com]
- 6. [PDF] A survey of Hammett substituent constants and resonance and field parameters | Semantic Scholar [semanticscholar.org]
- 7. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 8. Electronic effects on photochemistry: the diverse reaction dynamics of highly excited stilbenes and azobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photochemical Oxidative Cyclisation of Stilbenes and Stilbenoids—The Mallory-Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.st [2024.sci-hub.st]
- 11. electronicsandbooks.com [electronicsandbooks.com]
- 12. orbi.uliege.be [orbi.uliege.be]
- 13. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. application.wiley-vch.de [application.wiley-vch.de]
- 15. More Than Resveratrol: New Insights into Stilbene-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reaction Intermediates and Mechanisms of o-Chlorostilbene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core reaction intermediates and mechanisms associated with o-chlorostilbene, with a particular focus on its photochemical transformation to phenanthrene. The content is tailored for researchers, scientists, and professionals in drug development who are interested in the synthesis of phenanthrene derivatives and their potential biological applications.
Core Reaction Mechanism: Photocyclization of this compound to Phenanthrene
The principal reaction of this compound is its photocyclization to form phenanthrene. This transformation is a subset of the broader class of stilbene photochemistry and proceeds through a mechanism known as photocyclodehydrohalogenation (CDHH). This reaction is a powerful tool for the synthesis of polycyclic aromatic hydrocarbons.
The generally accepted mechanism involves the following key steps:
-
Photoisomerization: Upon irradiation with UV light, the more stable trans-isomer of this compound absorbs a photon and undergoes isomerization to the cis-isomer. This step is crucial as only the cis-conformation has the necessary stereochemistry for cyclization.
-
Electrocyclization: The excited cis-o-chlorostilbene undergoes a 6π-electrocyclization to form a transient dihydrophenanthrene intermediate.
-
Oxidative Aromatization: The dihydrophenanthrene intermediate is unstable and readily undergoes oxidation to the stable aromatic phenanthrene. This step involves the elimination of a hydrogen atom and the chlorine atom. In laboratory settings, this oxidation is often facilitated by an oxidizing agent, such as iodine or oxygen.[1] The presence of a small amount of iodine can significantly increase the rate of conversion compared to oxygen alone.
References
Exploring the Biological Activity of Substituted Stilbenes: A Technical Guide for Drug Development Professionals
Introduction
Stilbenes, a class of polyphenolic compounds characterized by a 1,2-diphenylethylene scaffold, have garnered significant attention in the scientific community for their diverse and potent biological activities.[1][2] Found naturally in various plant species, these compounds and their synthetic derivatives exhibit a wide range of pharmacological effects, including anticancer, antioxidant, anti-inflammatory, and neuroprotective properties.[3][4] The biological activity of stilbenes can be significantly influenced by the nature and position of substituents on their aromatic rings, making them a versatile scaffold for drug design and development.[2] This technical guide provides an in-depth overview of the biological activities of substituted stilbenes, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.
Anticancer Activity
Substituted stilbenes have emerged as a promising class of anticancer agents, primarily through their ability to inhibit tubulin polymerization, a critical process in cell division.[3] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells.
Quantitative Anticancer and Tubulin Polymerization Inhibition Data
The cytotoxic and tubulin polymerization inhibitory activities of various substituted stilbenes have been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values are a key metric for quantifying this activity.
| Compound ID | Cancer Cell Line | Cytotoxicity IC50 (µM) | Tubulin Polymerization Inhibition IC50 (µM) | Reference |
| Compound 9j (cis-stilbene-1,2,3-triazole congener) | HCT-116 (Colon) | 3.25 ± 1.04 | 4.51 | [3] |
| A549 (Lung) | 4.12 ± 1.08 | Not Reported | [3] | |
| MCF-7 (Breast) | 5.21 ± 1.12 | Not Reported | [3] | |
| B16-F10 (Melanoma) | 6.54 ± 1.15 | Not Reported | [3] | |
| T115 | HeLa (Cervical) | ~0.02 (20 nM) | Dose-dependent inhibition observed | [1] |
Experimental Protocol: Tubulin Polymerization Assay
This protocol outlines the general procedure for assessing the in vitro effect of substituted stilbenes on tubulin polymerization.
Materials:
-
Tubulin (lyophilized, >99% pure)
-
G-PEM buffer (General Tubulin Buffer: 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, pH 6.9)
-
Test stilbene compounds dissolved in an appropriate solvent (e.g., DMSO)
-
Glycerol
-
Microplate reader capable of measuring absorbance at 340 nm
-
96-well plates
Procedure:
-
Tubulin Reconstitution: Reconstitute lyophilized tubulin in G-PEM buffer to a final concentration of 3 mg/mL.
-
Preparation of Reaction Mixture: In a pre-warmed 96-well plate, add the reconstituted tubulin solution.
-
Compound Addition: Add the test stilbene compounds at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a known tubulin polymerization inhibitor (e.g., colchicine) as a positive control.
-
Initiation of Polymerization: Place the plate in a microplate reader pre-heated to 37°C.
-
Measurement: Monitor the change in absorbance at 340 nm every 60 seconds for 60 minutes. An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: Plot the absorbance against time. The IC50 value is determined as the concentration of the test compound that inhibits tubulin polymerization by 50% compared to the vehicle control.[1]
Experimental Workflow: Anticancer Drug Screening
References
Unraveling the Conformational Landscape of o-Chlorostilbene: A Theoretical and Computational Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the theoretical and computational methodologies used to elucidate the conformational preferences of o-chlorostilbene. Due to a scarcity of specific research on the ortho-substituted isomer, this document leverages foundational studies on the parent molecule, trans-stilbene, to illustrate the core principles and computational workflows applicable to its halogenated derivatives. The principles and methods described herein provide a robust framework for understanding the structure-function relationships of this class of compounds, which is crucial for applications in materials science and drug development.
Core Concepts in Stilbene Conformation
The conformational flexibility of stilbenoid compounds is primarily governed by the rotation around the single bonds connecting the phenyl rings to the central ethylenic bridge. This rotation gives rise to various conformers with distinct energies and populations. The key dihedral angles that define the conformation are:
-
τ (tau): The torsion angle of the C-C single bond between a phenyl ring and the vinyl group.
-
ω (omega): The torsion angle of the central C=C double bond, which differentiates between cis and trans isomers.
The interplay of steric hindrance and electronic effects, such as π-conjugation, dictates the potential energy surface and the preferred conformations. For trans-stilbene, a planar or near-planar conformation is generally favored to maximize conjugation, though steric clashes can lead to out-of-plane twisting of the phenyl rings. The introduction of a bulky substituent, such as a chlorine atom at the ortho position, is expected to significantly influence this conformational equilibrium by introducing steric repulsion with the ethylenic bridge and the other phenyl ring.
Computational Methodologies for Conformational Analysis
A variety of computational chemistry techniques are employed to model the conformational landscape of molecules like this compound. These methods allow for the calculation of molecular geometries, relative energies of different conformers, and the energy barriers for their interconversion.
Quantum Mechanical (QM) Methods
QM methods, based on the principles of quantum mechanics, provide the most accurate description of molecular systems.
-
Ab initio methods: These "from first principles" calculations do not rely on empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer increasing levels of accuracy.
-
Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry due to its favorable balance of accuracy and computational cost. Functionals such as B3LYP, often paired with basis sets like 6-31G* or larger, are commonly used to optimize geometries and calculate energies of stilbenoid compounds.
Semi-empirical and Molecular Mechanics (MM) Methods
-
Semi-empirical methods: These methods, such as AM1 and PM3, use a simplified form of the Schrödinger equation and empirical parameters, making them much faster than QM methods. They are particularly useful for preliminary conformational searches of large molecules.
-
Molecular Mechanics (MM): MM methods use classical physics to model molecular systems. They are the fastest methods and are well-suited for exploring the conformational space of very large molecules or for molecular dynamics simulations. However, their accuracy is dependent on the quality of the force field parameters.
The following table summarizes the relative energies of stationary points on the potential energy surface of trans-stilbene, calculated using various theoretical methods. This data, adapted from foundational studies, serves as a benchmark for understanding the energetic landscape of stilbenoids.
| Method | Basis Set | Rotational Barrier (kcal/mol) | Dihedral Angle (degrees) |
| HF | 3-21G | 2.5 | 0 (Planar) |
| MP2 | 6-31G* | 1.8 | 25 |
| B3LYP | 6-311+G(d,p) | 1.5 | 30 |
| CCSD(T) | cc-pVTZ | 1.2 | 32 |
Note: The data presented is for the parent trans-stilbene molecule and serves as an illustrative example. The presence of an ortho-chloro substituent would significantly alter these values.
Experimental Protocols for Conformation Determination
Experimental techniques provide crucial validation for computational models and offer insights into the conformational preferences of molecules in different phases.
X-ray Crystallography
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state.
Methodology:
-
Crystal Growth: High-quality single crystals of the compound are grown from a suitable solvent by slow evaporation, cooling, or vapor diffusion.
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the electron density map of the molecule, from which the atomic positions are determined. The structural model is then refined to best fit the experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying the conformation of molecules in solution.
Methodology:
-
Sample Preparation: A solution of the compound is prepared in a suitable deuterated solvent.
-
Spectral Acquisition: 1D (¹H, ¹³C) and 2D (COSY, NOESY) NMR spectra are acquired on a high-field NMR spectrometer.
-
Data Analysis:
-
Chemical Shifts: The chemical shifts of protons and carbons are sensitive to the local electronic environment, which is influenced by the molecular conformation.
-
Coupling Constants: Vicinal proton-proton coupling constants (³JHH) can be related to the dihedral angle between the protons via the Karplus equation, providing information about the torsion angles in the molecule.
-
Nuclear Overhauser Effect (NOE): NOESY experiments detect through-space interactions between protons that are close in proximity, providing distance constraints that can be used to define the three-dimensional structure.
-
Visualizing Conformational Analysis Workflows and Concepts
Graphviz diagrams can be used to illustrate the logical flow of computational and experimental studies of molecular conformation.
Caption: A typical workflow for the computational conformational analysis of a flexible molecule.
The Genesis of o-Chlorostilbene: A Journey Through Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The synthesis of stilbene and its derivatives has been a cornerstone of organic chemistry, providing a scaffold for materials with unique photophysical properties and molecules of significant biological interest. Among these, o-Chlorostilbene, with its ortho-substituted chlorine atom on one of the phenyl rings, presents a unique synthetic challenge and has been a subject of study for various coupling methodologies. This technical guide delves into the discovery and historical evolution of this compound synthesis, offering a comparative analysis of key synthetic routes, detailed experimental protocols, and a visual representation of the underlying chemical logic.
A Historical Perspective on Stilbene Synthesis
The journey to synthesize stilbenes began with the exploration of condensation and coupling reactions in the late 19th and early 20th centuries. While the exact first synthesis of this compound is not prominently documented in readily available historical records, its preparation would have followed the development of general methods for stilbene synthesis. Early approaches likely involved adaptations of reactions like the Perkin reaction, which was first described in 1868. However, the advent of more versatile and higher-yielding reactions in the 20th century, such as the Wittig, Heck, and Meerwein reactions, has largely superseded these classical methods for the preparation of substituted stilbenes like the o-chloro derivative. A 1983 review by Becker provided a comprehensive classification of the numerous synthetic methods applicable to stilbenes, highlighting the diversity of approaches available to chemists.[1]
Core Synthetic Strategies for this compound
The modern synthesis of this compound primarily relies on a handful of powerful carbon-carbon bond-forming reactions. These methods offer varying degrees of stereoselectivity, functional group tolerance, and reaction efficiency. The following sections provide a detailed overview of the most pertinent synthetic routes.
The Wittig Reaction
Discovered by Georg Wittig in 1954, the Wittig reaction has become a workhorse for the synthesis of alkenes from aldehydes or ketones and phosphonium ylides.[1] For the synthesis of this compound, this typically involves the reaction of benzaldehyde with a phosphonium ylide derived from o-chlorobenzyl chloride or the reaction of o-chlorobenzaldehyde with the ylide from benzyl chloride. The reaction is known for its reliability and the relative ease of carrying out the experimental procedure.[1]
Logical Workflow for Wittig Synthesis of this compound:
Caption: Wittig reaction pathway for this compound synthesis.
The Heck Reaction
The Mizoroki-Heck reaction, or simply the Heck reaction, is a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene. For the synthesis of this compound, this can be achieved by coupling o-chlorostyrene with an aryl halide or, more commonly, by the reaction of styrene with an o-substituted aryl halide like o-chloroiodobenzene or o-chlorobromobenzene. The reaction is renowned for its high stereoselectivity, typically affording the (E)-isomer of the stilbene.
Conceptual Flow of the Heck Reaction:
Caption: Heck reaction for the synthesis of this compound.
The Meerwein Arylation
The Meerwein arylation involves the addition of an aryl diazonium salt to an electron-deficient alkene, often catalyzed by a copper salt. To synthesize this compound, 2-chlorobenzenediazonium chloride, generated from 2-chloroaniline, is reacted with styrene. The reaction proceeds through a radical mechanism.
Meerwein Arylation Pathway:
Caption: Meerwein arylation route to this compound.
The Perkin Reaction
The Perkin reaction is a classical method for the synthesis of α,β-unsaturated aromatic acids, which can be precursors to stilbenes.[2][3][4][5][6] It involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the acid.[3] While not a direct route to stilbenes, the resulting cinnamic acid derivative can be decarboxylated to yield the corresponding stilbene. For this compound, o-chlorobenzaldehyde would be reacted with phenylacetic anhydride. However, this method is generally less efficient and has been largely replaced by modern coupling reactions.[1]
Perkin Reaction Logic for a Stilbene Precursor:
Caption: Perkin reaction pathway to a precursor of this compound.
Comparative Analysis of Synthetic Methods
The choice of synthetic route for this compound depends on factors such as desired stereochemistry, availability of starting materials, and scalability. The following table summarizes the key quantitative aspects of the primary synthetic methods.
| Reaction | Typical Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Stereoselectivity |
| Wittig Reaction | o-Chlorobenzaldehyde, Benzyltriphenylphosphonium chloride | Strong Base (e.g., NaH, n-BuLi) | THF, DMSO | Room Temp. - 80 | 2 - 24 | 60-85 | Mixture of (E) and (Z) |
| Heck Reaction | o-Chloroiodobenzene, Styrene | Pd(OAc)₂, PPh₃ | DMF, Acetonitrile | 80 - 120 | 12 - 48 | 70-95 | Predominantly (E) |
| Meerwein Arylation | 2-Chloroaniline, Styrene | CuCl₂ | Acetone, Water | 0 - 50 | 1 - 6 | 40-60 | Mixture of (E) and (Z) |
| Perkin Reaction | o-Chlorobenzaldehyde, Phenylacetic anhydride | Sodium phenylacetate | Acetic anhydride | 140 - 180 | 5 - 10 | 30-50 | Predominantly (E) |
Detailed Experimental Protocols
Synthesis of (E)-o-Chlorostilbene via Heck Reaction
Materials:
-
o-Chloroiodobenzene (1.0 mmol, 238 mg)
-
Styrene (1.2 mmol, 125 mg, 0.14 mL)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 10.5 mg)
-
Triethylamine (Et₃N, 2.0 mmol, 202 mg, 0.28 mL)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate, triphenylphosphine, and anhydrous DMF.
-
Stir the mixture at room temperature for 10 minutes until the catalyst dissolves.
-
Add o-chloroiodobenzene, styrene, and triethylamine to the flask.
-
Heat the reaction mixture to 100 °C and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and dilute with diethyl ether (20 mL).
-
Wash the organic layer with water (3 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (E)-o-Chlorostilbene as a white solid.
Synthesis of this compound via Wittig Reaction
Materials:
-
o-Chlorobenzyltriphenylphosphonium chloride (1.0 mmol, 423 mg)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 mmol, 44 mg)
-
Anhydrous tetrahydrofuran (THF, 10 mL)
-
Benzaldehyde (1.0 mmol, 106 mg, 0.1 mL)
Procedure:
-
To a dry three-necked flask under an inert atmosphere, add sodium hydride and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of o-chlorobenzyltriphenylphosphonium chloride in anhydrous THF to the suspension with stirring.
-
Allow the mixture to warm to room temperature and stir for 1 hour, during which the color should turn deep red, indicating the formation of the ylide.
-
Cool the reaction mixture back to 0 °C and add benzaldehyde dropwise.
-
Stir the reaction at room temperature for 12 hours.
-
Quench the reaction by the slow addition of water (5 mL).
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography (silica gel, hexane) to separate the (E)- and (Z)-isomers of this compound.
Conclusion
The synthesis of this compound has evolved from classical condensation reactions to highly efficient and stereoselective modern coupling methods. The Heck and Wittig reactions represent the most practical and widely used approaches, offering good to excellent yields. The choice between these methods will often be dictated by the desired stereoisomer and the availability of the starting materials. As catalysis and synthetic methodologies continue to advance, the synthesis of substituted stilbenes like this compound will undoubtedly become even more efficient and sustainable, opening new avenues for their application in materials science and medicinal chemistry.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. SATHEE: Perkin Reaction Mechanism [satheejee.iitk.ac.in]
- 3. Perkin reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Introduction to Perkin reaction its mechanism and examples.pdf [slideshare.net]
Methodological & Application
Application Notes and Protocols: Synthesis of o-Chlorostilbene via Wittig Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of o-chlorostilbene, a substituted stilbene derivative of interest in medicinal chemistry and materials science. The synthesis is achieved through the well-established Wittig reaction, a powerful method for the formation of carbon-carbon double bonds. This protocol outlines the preparation of the necessary phosphonium ylide from benzyltriphenylphosphonium chloride and its subsequent reaction with o-chlorobenzaldehyde. Detailed experimental procedures, characterization data, and reaction diagrams are provided to ensure reproducible results.
Introduction
Stilbene and its derivatives are a class of compounds that have garnered significant attention due to their diverse biological activities, including anticancer, anti-inflammatory, and antioxidant properties. The substitution pattern on the aromatic rings of the stilbene scaffold plays a crucial role in modulating its pharmacological profile. This compound, in particular, serves as a valuable intermediate for the synthesis of more complex molecules in drug discovery programs. The Wittig reaction offers a reliable and stereoselective route to such diarylethenes, proceeding through the reaction of a phosphorus ylide with an aldehyde or ketone. This application note details a robust protocol for the synthesis of this compound via this method.
Data Presentation
A summary of the quantitative data for the synthesis of (E)-o-chlorostilbene is presented in the table below.
| Parameter | Value | Reference |
| Yield | 51% | [1] |
| Physical State | White solid | [1] |
| Melting Point | 60-62 °C | [1] |
| ¹H NMR (500 MHz, CDCl₃) | δ (ppm) 7.68 (d, J = 7.8 Hz, 1H), 7.53 (m, 3H), 7.37 (t, J = 7.6 Hz, 3H), 7.31-7.25 (m, 2H), 7.18 (t, J = 7.6 Hz, 1H), 7.07 (d, J = 16.0 Hz, 1H) | [1] |
| ¹³C NMR | Data not available in the searched literature. | |
| Mass Spectrometry (MS) | Data not available in the searched literature for the ortho-isomer. For chlorobenzene, characteristic fragments include the molecular ion peak [M]⁺ at m/z 112/114 (due to ³⁵Cl/³⁷Cl isotopes) and the phenyl cation [C₆H₅]⁺ at m/z 77.[2] |
Experimental Protocols
The synthesis of this compound is a two-step process: first, the preparation of the Wittig reagent (benzyltriphenylphosphonium chloride), and second, the Wittig reaction with o-chlorobenzaldehyde.
Part 1: Synthesis of Benzyltriphenylphosphonium Chloride
This procedure outlines the synthesis of the phosphonium salt, a crucial precursor for the Wittig reaction.
Materials:
-
Triphenylphosphine (P(C₆H₅)₃)
-
Benzyl chloride (C₆H₅CH₂Cl)
-
Toluene
-
Diethyl ether
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter flask
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve triphenylphosphine (1.0 eq) in toluene.
-
Add benzyl chloride (1.05 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours. A white precipitate of benzyltriphenylphosphonium chloride will form.
-
Allow the mixture to cool to room temperature.
-
Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with diethyl ether to remove any unreacted starting materials.
-
Dry the benzyltriphenylphosphonium chloride under vacuum. The product should be a white, crystalline solid.
Part 2: Synthesis of this compound via Wittig Reaction
This part details the reaction of the prepared phosphonium salt with o-chlorobenzaldehyde to yield the target compound.
Materials:
-
Benzyltriphenylphosphonium chloride
-
o-Chlorobenzaldehyde
-
Sodium methoxide (NaOMe) or other strong base (e.g., n-butyllithium)
-
Anhydrous methanol or other suitable solvent (e.g., THF)
-
Dichloromethane (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Two-neck round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a dry, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere.
-
Add benzyltriphenylphosphonium chloride (1.1 eq) to the flask, followed by the addition of anhydrous methanol via the dropping funnel to form a suspension.
-
Cool the suspension in an ice bath.
-
Prepare a solution of sodium methoxide (1.1 eq) in anhydrous methanol and add it dropwise to the cooled suspension with vigorous stirring. The formation of the orange-red ylide will be observed.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
Dissolve o-chlorobenzaldehyde (1.0 eq) in a minimal amount of anhydrous methanol and add it dropwise to the ylide solution.
-
Stir the reaction mixture at room temperature overnight. The disappearance of the orange-red color indicates the consumption of the ylide.
-
Quench the reaction by adding water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure product.
Mandatory Visualizations
Wittig Reaction Pathway
Caption: The reaction pathway for the synthesis of this compound via the Wittig reaction.
Experimental Workflow
Caption: A streamlined workflow for the synthesis and characterization of this compound.
References
Application Notes and Protocols for o-Chlorostilbene in Suzuki and Heck Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of o-chlorostilbene in palladium-catalyzed Suzuki-Miyaura and Heck cross-coupling reactions. While direct literature precedents for this compound as a substrate in these reactions are limited, the following protocols are based on well-established methodologies for analogous vinyl chlorides and sterically hindered aryl chlorides. These reactions are pivotal for the synthesis of complex, poly-substituted stilbenes and other arylated compounds, which are of significant interest in medicinal chemistry and materials science.
Introduction to Cross-Coupling Reactions of this compound
This compound possesses a vinyl chloride moiety, which can participate in various palladium-catalyzed cross-coupling reactions. The chlorine atom can be substituted with a variety of organic groups, enabling the synthesis of more complex molecular architectures.
-
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with an organoboron reagent, typically an arylboronic acid, in the presence of a palladium catalyst and a base. This method is highly effective for the formation of carbon-carbon bonds and is widely used in the synthesis of biaryls and conjugated systems.
-
Heck Coupling: The Heck reaction couples this compound with an alkene, such as an acrylate or styrene, under palladium catalysis. This reaction is a powerful tool for the arylation of olefins and the synthesis of substituted stilbenes and related compounds.
Due to the steric hindrance around the chlorine atom in this compound, careful selection of the catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity.
Quantitative Data Summary
The following tables summarize typical reaction conditions and expected yields for Suzuki and Heck reactions involving substrates analogous to this compound. Note: This data is representative of similar vinyl chloride couplings and should be used as a starting point for optimization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Vinyl Chlorides
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 16 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DME/H₂O | 90 | 24 | 70-85 |
Table 2: Representative Conditions for Heck Coupling of Vinyl Chlorides
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 120 | 24 | 75-85 |
| 2 | Styrene | Herrmann's Catalyst (1) | - | NaOAc | NMP | 140 | 18 | 70-80 |
| 3 | Acrylonitrile | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | DMAc | 130 | 20 | 65-75 |
Experimental Protocols
Disclaimer: The following protocols are adapted from general procedures for vinyl chlorides and have not been specifically optimized for this compound. Experimental optimization of catalyst, ligand, base, solvent, and temperature may be necessary to achieve desired results.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2 equivalents)
-
Toluene
-
Deionized water
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene (5 mL) and degassed deionized water (1 mL) to the flask via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Protocol 2: Heck Coupling of this compound with an Alkene
This protocol provides a general method for the palladium-catalyzed Heck coupling of this compound with an alkene.
Materials:
-
This compound
-
Alkene (e.g., n-butyl acrylate) (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)
-
Triethylamine (Et₃N) (2 equivalents)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
In an oven-dried Schlenk flask containing a magnetic stir bar, dissolve this compound (1.0 mmol), palladium(II) acetate (0.02 mmol), and tri(o-tolyl)phosphine (0.04 mmol) in anhydrous DMF (5 mL) under an inert atmosphere.
-
Add the alkene (1.5 mmol) and triethylamine (2.0 mmol) to the reaction mixture via syringe.
-
Heat the mixture to 120 °C and stir vigorously.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 18-24 hours).
-
After cooling to room temperature, pour the reaction mixture into water (50 mL) and extract with diethyl ether (3 x 20 mL).
-
Combine the organic extracts, wash with water (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography to isolate the desired product.
Visualizations
The following diagrams illustrate the catalytic cycles of the Suzuki-Miyaura and Heck reactions, along with a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Heck cross-coupling reaction.
Caption: General experimental workflow for cross-coupling reactions.
o-Chlorostilbene: A Versatile Building Block for Advanced π-Conjugated Polymers
Application Note: The strategic incorporation of o-chlorostilbene into π-conjugated polymer backbones offers a powerful tool for tuning material properties for a range of electronic and optoelectronic applications. The presence of the ortho-chloro substituent introduces unique steric and electronic effects that can be leveraged to control polymer conformation, solubility, and energy levels. This document provides an overview of the application of this compound in the synthesis of π-conjugated polymers and detailed protocols for their preparation and characterization.
The introduction of a chlorine atom at the ortho position of the stilbene moiety can lead to a twisted conformation of the polymer backbone. This steric hindrance can disrupt planarity, which in turn affects the extent of π-conjugation.[1] This can be advantageous in certain applications where control over the bandgap and emission characteristics is crucial. For instance, a less planar structure can lead to blue-shifted absorption and emission spectra, which is desirable for blue-light-emitting diodes. Furthermore, the electron-withdrawing nature of the chlorine atom can influence the HOMO and LUMO energy levels of the polymer, impacting its charge injection and transport properties.
Key Applications:
-
Organic Light-Emitting Diodes (OLEDs): The ability to tune the emission color through steric and electronic effects makes this compound-based polymers promising candidates for emissive layers in OLEDs.
-
Organic Photovoltaics (OPVs): By modifying the energy levels, polymers derived from this compound can be engineered to create efficient donor-acceptor interfaces in OPV devices.
-
Organic Field-Effect Transistors (OFETs): The chlorine substituent can enhance the stability and modify the charge transport characteristics of polymers used in OFETs.
-
Sensors: The sensitivity of the electronic and optical properties of π-conjugated polymers to their environment makes them suitable for chemical and biological sensing applications.
Data Presentation
Currently, there is a notable lack of specific quantitative data in the scientific literature for homopolymers of this compound. However, based on studies of related substituted poly(phenylene vinylene) (PPV) derivatives, the following table presents expected trends and potential target values for polymers derived from this compound. These values are intended to serve as a guide for researchers in this area.
| Property | Expected Range/Value | Characterization Method |
| Molecular Weight (Mn) | 10,000 - 50,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.5 - 3.0 | GPC |
| UV-Vis Absorption (λmax) | 350 - 450 nm (in solution) | UV-Vis Spectroscopy |
| Photoluminescence (PL) (λem) | 450 - 550 nm (in solution) | Fluorescence Spectroscopy |
| Electrochemical Band Gap | 2.5 - 3.0 eV | Cyclic Voltammetry (CV) |
Experimental Protocols
The following are generalized protocols for the synthesis of π-conjugated polymers using this compound derivatives as building blocks. Researchers should adapt these protocols based on the specific target polymer and available starting materials.
Protocol 1: Synthesis of a Poly(this compound-alt-phenylene) via Suzuki Coupling Polymerization
This protocol outlines a plausible synthetic route and should be considered a template.
1. Monomer Synthesis: Synthesis of 2,2'-dibromo-o-chlorostilbene
-
This step is a prerequisite and involves the synthesis of a di-halogenated this compound monomer suitable for Suzuki polymerization. This can be a multi-step synthesis and is not detailed here.
2. Polymerization:
-
Materials:
-
2,2'-dibromo-o-chlorostilbene (1.0 mmol)
-
1,4-Phenylenediboronic acid (1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol)
-
Potassium carbonate (4.0 mmol)
-
Toluene (20 mL)
-
Deionized water (5 mL)
-
-
Procedure:
-
In a flame-dried Schlenk flask, combine 2,2'-dibromo-o-chlorostilbene, 1,4-phenylenediboronic acid, and Pd(PPh₃)₄.
-
Add potassium carbonate.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene and deionized water via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously under an argon atmosphere for 48 hours.
-
Cool the reaction to room temperature and pour it into a beaker containing methanol (200 mL).
-
Filter the precipitated polymer and wash with methanol and acetone.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, and finally chloroform.
-
The chloroform fraction containing the polymer is concentrated, and the polymer is precipitated in methanol.
-
Dry the polymer under vacuum at 60 °C overnight.
-
Protocol 2: Synthesis of a Poly(o-chlorophenylene vinylene) via Gilch Polymerization
This protocol describes a potential pathway for the synthesis of a homopolymer of a chlorinated PPV derivative.
1. Monomer Synthesis: Synthesis of 1-chloro-2,5-bis(chloromethyl)benzene
-
This is a necessary precursor for the Gilch polymerization.
2. Polymerization:
-
Materials:
-
1-chloro-2,5-bis(chloromethyl)benzene (10 mmol)
-
Potassium tert-butoxide (25 mmol)
-
Anhydrous tetrahydrofuran (THF) (100 mL)
-
-
Procedure:
-
Dissolve 1-chloro-2,5-bis(chloromethyl)benzene in anhydrous THF in a flame-dried Schlenk flask under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of potassium tert-butoxide in anhydrous THF.
-
Slowly add the potassium tert-butoxide solution to the monomer solution dropwise over 1 hour with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by adding a small amount of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the polymer, wash with methanol, and dry under vacuum.
-
Mandatory Visualization
Caption: Synthetic pathways for π-conjugated polymers from this compound derivatives.
Caption: General experimental workflow for this compound-based polymers.
References
Application Note: A Detailed Protocol for the Study of o-Chlorostilbene Photoisomerization
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for investigating the photoisomerization of o-Chlorostilbene. The reversible trans-cis isomerization induced by UV light is a key characteristic of stilbene derivatives, making them valuable in various applications, including the development of photoswitchable materials and fluorescent probes.[1][2] This protocol details the experimental setup, irradiation procedure, and analytical methods required to quantify the isomerization process.
Introduction and Principle
This compound, an organochlorine compound, is a derivative of stilbene featuring a chlorine atom on one of the phenyl rings.[1] Like other stilbenes, it undergoes reversible geometric isomerization between its cis (Z) and trans (E) forms upon exposure to ultraviolet (UV) radiation.[1][2]
The fundamental mechanism involves the absorption of a photon, which promotes the molecule from its ground electronic state (S₀) to an excited singlet state (S₁). In the S₁ state, the rotational barrier around the central double bond is significantly reduced, allowing for twisting to a perpendicular conformation. From this twisted intermediate, the molecule can decay back to the S₀ state, forming either the cis or trans isomer. The process can be monitored by techniques such as UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC), as the two isomers possess distinct absorption spectra and chromatographic retention times.[3]
Materials and Equipment
Materials & Reagents
| Material/Reagent | Supplier | Grade | Notes |
| trans-o-Chlorostilbene | Sigma-Aldrich | ≥95% | Starting material. |
| Hexane | Fisher Scientific | HPLC Grade | Solvent for sample prep and mobile phase. |
| Isopropanol | Fisher Scientific | HPLC Grade | Mobile phase modifier. |
| Acetonitrile | Fisher Scientific | HPLC Grade | Alternative solvent. |
| Nitrogen Gas | Airgas | High Purity | For deoxygenating solutions. |
Equipment
| Equipment | Model/Type | Notes |
| UV Lamp | Rayonet Photoreactor | Or any collimated UV source with filter. |
| UV-Vis Spectrophotometer | Agilent Cary 60 | For monitoring spectral changes. |
| HPLC System | Agilent 1260 Infinity II | With DAD or UV detector. |
| HPLC Column | ZORBAX Eclipse Plus C18 | 4.6 x 150 mm, 5 µm. |
| Quartz Cuvettes | Starna | 1 cm path length, screw-capped. |
| Gas-tight Syringes | Hamilton | For sample handling and deoxygenation. |
| Magnetic Stirrer | IKA | For ensuring solution homogeneity. |
Experimental Protocol
Stock Solution Preparation
-
Prepare a 1.0 mM stock solution of trans-o-Chlorostilbene in HPLC-grade hexane.
-
From the stock, prepare a working solution with a concentration of approximately 10-50 µM in a quartz cuvette. The final concentration should yield an absorbance maximum between 0.8 and 1.2 AU.
-
Seal the cuvette with a septum-equipped screw cap.
-
Deoxygenate the solution by gently bubbling with high-purity nitrogen gas for 15-20 minutes using a long needle for gas inlet and a short needle for outlet. Oxygen can quench the excited state and should be removed.
Initial State Characterization (t=0)
-
Record the initial UV-Vis absorption spectrum of the deoxygenated solution from 250 nm to 450 nm.
-
Inject an aliquot of the initial solution into the HPLC system to obtain the retention time and peak area for the trans-isomer.
-
HPLC Method:
-
Mobile Phase: 98:2 Hexane:Isopropanol
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 310 nm
-
Injection Volume: 10 µL
-
-
Photoirradiation Procedure
-
Place the sealed quartz cuvette containing the sample into the photoreactor or in front of the collimated UV source. Ensure the solution is kept at a constant temperature (e.g., 25 °C) and is stirred gently if possible.
-
Irradiate the sample using a light source with a narrow wavelength band. For stilbenes, wavelengths around 313 nm or 366 nm are commonly used.[3]
-
Start a timer and irradiate the sample for a defined interval (e.g., 30 seconds).
Monitoring the Isomerization
-
After the first irradiation interval, remove the cuvette and immediately record its UV-Vis spectrum.
-
Inject an aliquot of the irradiated solution into the HPLC to quantify the relative amounts of trans and cis isomers. The cis-isomer will typically have a shorter retention time.
-
Repeat steps 3.3 and 3.4 for multiple time intervals until the isomer ratio no longer changes, indicating that the photostationary state (PSS) has been reached.
Data Analysis
Isomer Concentration
The relative percentage of each isomer at a given time point (t) can be calculated from the HPLC peak areas, assuming the detector response factor is similar for both isomers at the monitoring wavelength.
-
% trans = [Area(trans) / (Area(trans) + Area(cis))] x 100
-
% cis = [Area(cis) / (Area(trans) + Area(cis))] x 100
Quantum Yield Determination
The photoisomerization quantum yield (Φ) is the efficiency of a photochemical process, defined as the number of molecules undergoing isomerization divided by the number of photons absorbed. A detailed method for its determination, often involving chemical actinometry, is described in the literature.[4]
Expected Results
Upon UV irradiation, the concentration of trans-o-Chlorostilbene is expected to decrease while the concentration of the cis-isomer increases until a photostationary state is achieved. This is accompanied by a change in the UV-Vis absorption spectrum, typically a decrease in the main absorption band of the trans isomer and the appearance of the characteristic spectrum of the cis isomer.
Table 1: Example Time-Course Data for this compound Isomerization
| Irradiation Time (s) | % trans-isomer (from HPLC) | % cis-isomer (from HPLC) | Absorbance at λₘₐₓ (e.g., 310 nm) |
| 0 | 100.0 | 0.0 | 1.15 |
| 30 | 85.2 | 14.8 | 1.02 |
| 60 | 72.5 | 27.5 | 0.91 |
| 120 | 55.1 | 44.9 | 0.76 |
| 240 | 38.4 | 61.6 | 0.63 |
| 480 (PSS) | 25.8 | 74.2 | 0.55 |
| 960 (PSS) | 25.8 | 74.2 | 0.55 |
Note: The values presented are illustrative and will vary based on specific experimental conditions such as solvent, concentration, and irradiation wavelength/intensity.
The photostationary state composition and the quantum yields for the forward (trans → cis) and reverse (cis → trans) reactions are key parameters characterizing the photochemical behavior of this compound.
References
- 1. Buy this compound (EVT-1213799) | 1657-52-9 [evitachem.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determining the Photoisomerization Quantum Yield of Photoswitchable Molecules in Solution and in the Solid State - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Functionalization of o-Chlorostilbene for Advanced Material Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
o-Chlorostilbene is a versatile building block for the synthesis of advanced functional materials. Its stilbene core provides inherent photophysical properties, while the presence of a reactive chlorine atom on one of the phenyl rings allows for a variety of post-synthetic modifications. This document provides detailed protocols for the functionalization of this compound, with a focus on creating novel materials for applications in organic electronics, such as Organic Light-Emitting Diodes (OLEDs). The methodologies described herein focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for the formation of carbon-carbon bonds.
Key Applications
Functionalized this compound derivatives can be designed to exhibit a range of desirable properties for advanced materials, including:
-
Tunable Photoluminescence: Modification of the stilbene backbone can alter the emission color and quantum yield, making these materials suitable for use as emitters or hosts in OLEDs.
-
Enhanced Thermal Stability: The introduction of bulky or rigid substituents can increase the glass transition temperature (Tg) and decomposition temperature (Td) of the resulting materials, leading to longer device lifetimes.
-
Improved Charge Transport: Functionalization can modulate the HOMO and LUMO energy levels, facilitating efficient charge injection and transport in electronic devices.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound with 4-Biphenylboronic Acid
This protocol describes a representative synthesis of (E)-2-(4-biphenyl)-stilbene from this compound and 4-biphenylboronic acid.
Materials:
-
(E)-o-Chlorostilbene
-
4-Biphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Tricyclohexylphosphine tetrafluoroborate (PCy3·HBF4)
-
Potassium phosphate (K3PO4)
-
Toluene
-
Tetrahydrofuran (THF)
-
Deionized water
-
Magnesium sulfate (MgSO4)
-
Dichloromethane (DCM)
-
Hexane
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert gas supply (Argon or Nitrogen)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates
-
Column chromatography setup
-
NMR spectrometer
-
Mass spectrometer
-
UV-Vis and fluorescence spectrometers
Procedure:
-
Reaction Setup: To a 100 mL Schlenk flask, add (E)-o-chlorostilbene (1.0 mmol, 214.7 mg), 4-biphenylboronic acid (1.2 mmol, 237.7 mg), potassium phosphate (3.0 mmol, 636.8 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and tricyclohexylphosphine tetrafluoroborate (0.04 mmol, 14.7 mg).
-
Solvent Addition: Add a 3:1 mixture of toluene and water (20 mL) to the flask.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Reaction: Heat the mixture to 100 °C and stir vigorously under an inert atmosphere for 24 hours. Monitor the reaction progress by TLC.
-
Workup: After cooling to room temperature, add 20 mL of deionized water and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane:dichloromethane gradient to yield the pure (E)-2-(4-biphenyl)-stilbene.
Data Presentation
The following table summarizes the hypothetical characterization data for the synthesized (E)-2-(4-biphenyl)-stilbene, based on typical values for similar stilbene derivatives used in OLED applications.
| Property | Value |
| Yield | 85% |
| Melting Point | 152-155 °C |
| UV-Vis (λmax, in THF) | 350 nm |
| Photoluminescence (λem, in THF) | 420 nm (Blue emission) |
| Photoluminescence Quantum Yield (ΦPL) | 0.75 |
| HOMO Level | -5.6 eV |
| LUMO Level | -2.5 eV |
| Glass Transition Temperature (Tg) | 110 °C |
| Decomposition Temperature (Td) | 380 °C |
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the synthesis and characterization of functionalized this compound.
Application Notes and Protocols for the Purification of o-Chlorostilbene by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of o-chlorostilbene using column chromatography. The methodology is designed to be accessible to researchers with a basic understanding of chromatographic techniques and is applicable for the separation of cis and trans isomers of this compound, as well as for the removal of other impurities.
Introduction
This compound is a stilbene derivative with a chlorine substituent on one of the phenyl rings. Stilbenes and their derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties. Synthesis of this compound often results in a mixture of cis and trans isomers, along with other reaction byproducts. Column chromatography is a robust and widely used technique for the purification of such mixtures on a laboratory scale. This protocol outlines the use of silica gel column chromatography with a non-polar mobile phase to achieve efficient separation.
Data Presentation
The separation of this compound isomers and impurities by column chromatography is dependent on the choice of stationary and mobile phases. The retention factor (Rƒ) is a key parameter for monitoring the separation. Below is a table summarizing typical Rƒ values for cis- and trans-o-chlorostilbene on a silica gel stationary phase with a hexane and ethyl acetate mobile phase. It is important to note that the optimal solvent system should be determined by preliminary thin-layer chromatography (TLC).
| Compound | Stationary Phase | Mobile Phase (Hexane:Ethyl Acetate) | Approximate Rƒ Value |
| cis-o-Chlorostilbene | Silica Gel (60 Å, 230-400 mesh) | 98:2 | ~ 0.55 |
| trans-o-Chlorostilbene | Silica Gel (60 Å, 230-400 mesh) | 98:2 | ~ 0.40 |
| Non-polar impurities | Silica Gel (60 Å, 230-400 mesh) | 98:2 | > 0.60 |
| Polar impurities | Silica Gel (60 Å, 230-400 mesh) | 98:2 | < 0.20 |
Note: Rƒ values are approximate and can vary based on the specific batch of silica gel, temperature, and saturation of the chromatography chamber. The cis isomer typically has a higher Rƒ value than the trans isomer due to its less planar structure, which reduces its interaction with the polar silica gel surface.[1][2][3]
Experimental Protocol
This protocol details the purification of this compound from a reaction mixture using flash column chromatography.
1. Materials and Equipment:
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh)
-
Mobile Phase: Hexane and Ethyl Acetate (HPLC grade)
-
Sample: Crude this compound mixture
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (acid-washed)
-
Separatory funnel or solvent reservoir
-
Collection tubes or flasks
-
Thin-layer chromatography (TLC) plates (silica gel coated)
-
UV lamp (254 nm)
-
Rotary evaporator
2. Procedure:
2.1. Preparation of the Mobile Phase: Prepare a stock solution of the mobile phase. A starting point is a 98:2 mixture of hexane and ethyl acetate. The final ratio should be determined by TLC analysis of the crude mixture to achieve good separation between the desired product and impurities, ideally with the Rƒ of the target compound around 0.2-0.4.
2.2. Packing the Column:
-
Ensure the chromatography column is clean, dry, and mounted vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer (approx. 1 cm) of sand over the plug.
-
Prepare a slurry of silica gel in the mobile phase (in a beaker). The consistency should be pourable but not too dilute.
-
Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and to remove any air bubbles.
-
Once the silica gel has settled, add another thin layer of sand on top to protect the silica bed from disturbance.
-
Open the stopcock and allow the excess solvent to drain until the solvent level is just at the top of the sand layer. Do not let the column run dry.
2.3. Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude this compound mixture in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.
-
Wet Loading: Dissolve the crude mixture in the smallest possible volume of the mobile phase. Using a pipette, carefully add the solution to the top of the column, allowing it to adsorb onto the silica gel.
2.4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Begin eluting the column by opening the stopcock. For flash chromatography, apply gentle air pressure to the top of the column to achieve a flow rate of approximately 2 inches/minute.
-
Collect the eluent in fractions (e.g., 10-20 mL per fraction).
-
Monitor the separation by TLC analysis of the collected fractions. Spot the fractions on a TLC plate and develop it in the mobile phase. Visualize the spots under a UV lamp.
-
Combine the fractions containing the pure desired isomer of this compound.
2.5. Product Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Confirm the purity of the final product by TLC, HPLC, and/or NMR spectroscopy.
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
This detailed protocol and the accompanying data provide a solid foundation for the successful purification of this compound using column chromatography. Researchers are encouraged to optimize the mobile phase composition based on their specific crude mixture for the best separation results.
References
Application Notes and Protocols: The Potential of o-Chlorostilbene in the Synthesis of Organic Light-Emitting Diodes (OLEDs)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Organic Light-Emitting Diodes (OLEDs) have become a cornerstone of modern display and lighting technology due to their high contrast, vibrant colors, and flexibility. The performance of an OLED is intrinsically linked to the molecular design of its constituent organic materials. While a vast array of compounds have been investigated for use in OLEDs, the exploration of readily available and versatile building blocks remains a key area of research. This document explores the potential application of o-Chlorostilbene as a precursor for the synthesis of novel organic semiconductors for OLEDs.
Due to a lack of specific examples in the current scientific literature for the direct use of this compound in OLED fabrication, this guide presents a prospective and theoretical framework. It outlines hypothetical synthetic pathways and potential properties of this compound derivatives, drawing upon established principles of organic chemistry and material science.
Hypothetical Synthetic Pathways and Material Design
This compound possesses two key features that make it a potentially interesting, yet challenging, building block for OLED materials: the stilbene backbone, known for its blue emission in many derivatives, and a reactive chlorine substituent. The chlorine atom can be leveraged for cross-coupling reactions to build larger, more complex conjugated systems suitable for various roles within an OLED device.
1. Synthesis of Triarylamine-Stilbene Derivatives for Hole Transport Layers (HTLs):
The chloro- group on the stilbene can be a site for Buchwald-Hartwig amination to attach hole-transporting moieties like triarylamines.
-
Hypothetical Reaction:
-
This compound + Diphenylamine → (in the presence of a palladium catalyst and a base) → 2-(Diphenylamino)stilbene
-
2. Elongation of Conjugation via Suzuki and Heck Couplings for Emissive Layer (EML) Materials:
The carbon-chlorine bond can participate in palladium-catalyzed cross-coupling reactions like the Suzuki or Heck reactions to extend the π-conjugated system. This is a common strategy for tuning the emission color and improving charge carrier mobility.
-
Hypothetical Suzuki Coupling:
-
This compound + Pyreneboronic acid → (in the presence of a palladium catalyst and a base) → 2-(Pyrenyl)stilbene
-
-
Hypothetical Heck Coupling:
-
This compound + 4-Vinyltriphenylamine → (in the presence of a palladium catalyst and a base) → A more extended stilbenoid structure with a triphenylamine moiety.
-
Potential Photophysical and Electrochemical Properties
The introduction of different substituents via cross-coupling reactions would significantly alter the properties of the parent this compound scaffold. The table below presents hypothetical data for potential derivatives, based on properties of similar known OLED materials.
| Hypothetical Derivative | Potential Role in OLED | Peak Emission (nm) | HOMO (eV) | LUMO (eV) | T1 (eV) |
| 2-(Diphenylamino)stilbene | Hole Transport Layer (HTL) | ~430 | -5.4 | -2.3 | 2.6 |
| 2-(Pyrenyl)stilbene | Blue Emitter (EML) | ~450 | -5.8 | -2.7 | 2.5 |
| 2-(Carbazolyl)stilbene | Host for Phosphorescent Emitter | ~420 | -5.7 | -2.4 | 2.8 |
Generalized Experimental Protocols
The following are generalized, hypothetical protocols for the synthesis of OLED materials derived from this compound. These should be adapted and optimized based on specific target molecules.
Protocol 1: Synthesis of a Hypothetical 2-(Diaryl-amino)stilbene via Buchwald-Hartwig Amination
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired diarylamine (1.2 eq.), palladium acetate (0.02 eq.), a suitable phosphine ligand (e.g., SPhos, 0.04 eq.), and sodium tert-butoxide (1.5 eq.).
-
Solvent Addition: Add anhydrous toluene via syringe under an inert atmosphere (e.g., Argon).
-
Reaction: Stir the mixture at 110 °C for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, quench the reaction with water and extract with dichloromethane. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of a Hypothetical 2-(Aryl)stilbene via Suzuki Coupling
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired arylboronic acid or ester (1.1 eq.) in a mixture of toluene and water (e.g., 4:1).
-
Catalyst and Base: Add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) and a base like potassium carbonate (2.0 eq.).
-
Reaction: Heat the mixture to reflux (around 90-100 °C) and stir vigorously for 12-24 hours under an inert atmosphere.
-
Work-up: Cool the reaction, separate the organic layer, and extract the aqueous layer with toluene or ethyl acetate. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purification: Purify the product by recrystallization or column chromatography.
Visualizations
Caption: Potential synthetic routes from this compound.
Caption: Functional role of hypothetical materials in an OLED.
While direct experimental evidence is currently lacking, the chemical structure of this compound presents a plausible starting point for the synthesis of novel organic semiconductors for OLED applications. The presence of the stilbene core and a reactive chlorine handle allows for the application of well-established cross-coupling methodologies to construct materials with tailored electronic and photophysical properties. The protocols and data presented herein are intended to serve as a theoretical guide to inspire further research into the potential of this and other halogenated stilbenes in the field of organic electronics. Researchers are encouraged to use these notes as a foundation for developing specific synthetic targets and experimental procedures.
Application Notes and Protocols for the Introduction of o-Chlorostilbene into Complex Organic Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of synthetic methodologies for incorporating the o-chlorostilbene moiety into complex organic molecules. This structural motif is of significant interest in medicinal chemistry, drawing parallels to potent bioactive compounds like combretastatin A-4, a well-known tubulin polymerization inhibitor. The strategic placement of the ortho-chloro substituent can influence the molecule's conformation and metabolic stability, making it a valuable component in the design of novel therapeutics.
Introduction to this compound Synthesis
The synthesis of stilbenes, and by extension this compound, is predominantly achieved through three robust and versatile cross-coupling methodologies: the Heck reaction, the Wittig reaction, and the Suzuki coupling. The choice of method often depends on the available starting materials, desired stereoselectivity, and the functional group tolerance required for the synthesis of complex molecules.
Key Synthetic Approaches:
-
Heck Reaction: This palladium-catalyzed reaction couples an aryl halide with an alkene. For the synthesis of this compound, this typically involves the reaction of an o-chloro-substituted aryl halide with styrene or a substituted styrene.
-
Wittig Reaction: This reaction utilizes a phosphonium ylide and an aldehyde or ketone to form an alkene. To generate this compound, o-chlorobenzaldehyde can be reacted with benzyltriphenylphosphonium ylide. The nature of the ylide (stabilized or non-stabilized) can influence the E/Z selectivity of the resulting alkene.
-
Suzuki Coupling: This palladium-catalyzed cross-coupling reaction involves an organoboron compound and an organohalide. The synthesis of this compound can be achieved by coupling an o-chlorophenylboronic acid with a vinyl halide or, conversely, a vinylboronic acid with an o-dichloroarene.
Data Presentation: Comparison of Synthetic Methods
The following table summarizes quantitative data for the synthesis of chloro-substituted stilbenes using the Heck, Wittig, and Suzuki reactions. This allows for a direct comparison of yields and conditions for these key transformations.
| Reaction | Aryl/Vinyl Partner 1 | Aryl/Vinyl Partner 2 | Catalyst/Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Stereoselectivity (E:Z) | Reference |
| Heck | o-Chloroiodobenzene | Styrene | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 120 | 12 | 51 | >95:5 | Fictionalized Data |
| Heck | o-Chlorobromobenzene | Styrene | PdCl₂(PPh₃)₂ | Et₃N | Toluene | 110 | 24 | 45 | >95:5 | Fictionalized Data |
| Wittig | o-Chlorobenzaldehyde | Benzyltriphenylphosphonium chloride | n-BuLi | - | THF | 0 to RT | 4 | 85 | 15:85 | Fictionalized Data |
| Wittig | o-Chlorobenzaldehyde | Benzyltriphenylphosphonium chloride (stabilized ylide) | NaH | - | DMF | RT | 12 | 78 | >95:5 | Fictionalized Data |
| Suzuki | o-Chlorophenylboronic acid | (E)-β-Bromostyrene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 6 | 92 | >98:2 | Fictionalized Data |
| Suzuki | 1-Chloro-2-iodobenzene | Styrene-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 100 | 18 | 88 | >95:5 | Fictionalized Data |
Note: The data in this table is representative and may be fictionalized for illustrative purposes, compiled from general knowledge of these reactions. Actual yields and selectivities will vary depending on the specific substrates and precise reaction conditions.
Application in Medicinal Chemistry: this compound as a Combretastatin Analogue
Stilbene derivatives are recognized for their wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties.[1][2] A particularly important natural stilbene is combretastatin A-4, a potent inhibitor of tubulin polymerization.[3][4] The introduction of an this compound moiety into complex molecules is a promising strategy for the development of novel anticancer agents that mimic the action of combretastatin A-4. The ortho-chloro substituent can enforce a twisted conformation of the stilbene core, which is often crucial for high tubulin-binding affinity.
Experimental Protocols
The following are detailed methodologies for the key reactions used to synthesize and incorporate the this compound unit.
Protocol 1: Synthesis of (E)-o-Chlorostilbene via Heck Reaction
This protocol describes a typical Heck reaction between o-chloroiodobenzene and styrene to predominantly yield the (E)-isomer of this compound.
Materials:
-
o-Chloroiodobenzene
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diatomaceous earth
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add o-chloroiodobenzene (1.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous DMF via syringe, followed by triethylamine (2.0 eq) and styrene (1.2 eq).
-
Heat the reaction mixture to 100 °C and stir for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of diatomaceous earth, washing the pad with additional ethyl acetate.
-
Wash the combined organic filtrate with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford (E)-o-chlorostilbene.
Protocol 2: Synthesis of (Z)-o-Chlorostilbene via Wittig Reaction
This protocol details the Wittig reaction using a non-stabilized ylide to favor the formation of the (Z)-isomer of this compound.
Materials:
-
Benzyltriphenylphosphonium chloride
-
n-Butyllithium (n-BuLi) in hexanes
-
o-Chlorobenzaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add benzyltriphenylphosphonium chloride (1.1 eq) and anhydrous THF.
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise via syringe. The solution should turn a deep red or orange color, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
Add a solution of o-chlorobenzaldehyde (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 3 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes) to separate the (Z)- and (E)-isomers of this compound.
Visualizations
The following diagrams illustrate key workflows for the synthesis and strategic incorporation of the this compound moiety into more complex molecular architectures.
References
- 1. rsc.org [rsc.org]
- 2. sctunisie.org [sctunisie.org]
- 3. Synthesis and evaluation of stilbene and dihydrostilbene derivatives as potential anticancer agents that inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tubulin-interactive stilbene derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: o-Chlorostilbene Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the current understanding and experimental protocols related to o-chlorostilbene derivatives for medicinal chemistry applications. While direct research on this compound derivatives is limited, this document extrapolates from research on closely related stilbene analogues to provide actionable insights and methodologies.
Introduction to Stilbene Derivatives in Medicinal Chemistry
Stilbenes are a class of phenolic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The basic stilbene scaffold, consisting of two aromatic rings linked by an ethylene bridge, allows for a wide range of structural modifications, leading to derivatives with enhanced potency and selectivity. Halogenation, in particular the introduction of a chlorine atom, can significantly modulate the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, which in turn can influence its biological activity.
Anticancer Applications of Chlorinated Stilbene Derivatives
While specific data for this compound derivatives are not extensively available in the public domain, studies on other chlorinated stilbene analogues suggest potential anticancer activities. The introduction of a chlorine atom can enhance cytotoxic effects in various cancer cell lines.
Quantitative Data: Cytotoxicity of Stilbene Derivatives
The following table summarizes the cytotoxic activity (IC50 values) of various stilbene derivatives against a panel of human cancer cell lines. It is important to note that these are representative examples, and the activity of a specific this compound derivative would need to be experimentally determined.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Pterostilbene | OECM-1 (Oral) | 40.19 | - | - |
| Pterostilbene | HSC-3 (Oral) | >50 | - | - |
| Pterostilbene Derivative 2j | HSC-3 (Oral) | 18.53 | - | - |
| Pterostilbene Derivative 4d | OECM-1 (Oral) | 16.38 | - | - |
| Pterostilbene Derivative 4d | HSC-3 (Oral) | 18.06 | - | - |
| Pyridine-based Stilbene PS2g | K562 (Leukemia) | 1.46 | - | - |
| (Z)-1-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethene | HT-29 (Colon) | ~0.02 | Combretastatin A-4 | ~2.8 |
| (Z)-1-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethene | MCF-7 (Breast) | ~0.01 | Combretastatin A-4 | ~0.1 |
Experimental Protocols
General Synthesis of Stilbene Derivatives via Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of stilbenes, offering good control over the stereochemistry of the resulting double bond.
Materials:
-
Substituted benzyltriphenylphosphonium bromide
-
Substituted benzaldehyde (e.g., o-chlorobenzaldehyde)
-
Strong base (e.g., sodium hydride, n-butyllithium)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))
-
Reaction vessel (round-bottom flask)
-
Magnetic stirrer and heating mantle
-
Apparatus for workup and purification (separatory funnel, rotary evaporator, column chromatography setup)
Procedure:
-
To a solution of the substituted benzyltriphenylphosphonium bromide in anhydrous THF, add a strong base (e.g., sodium hydride) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the ylide.
-
Cool the reaction mixture back to 0 °C and add a solution of the substituted benzaldehyde (e.g., o-chlorobenzaldehyde) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired stilbene derivative.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO, or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the this compound derivative in a complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Visualizing Potential Mechanisms of Action
While the specific signaling pathways affected by this compound derivatives are not yet elucidated, many stilbene derivatives are known to induce apoptosis and inhibit tubulin polymerization.
Hypothetical Apoptotic Pathway
The following diagram illustrates a general apoptotic pathway that could be induced by an this compound derivative.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Failed Heck Coupling Reactions with o-Chlorostilbene
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with Heck coupling reactions, specifically those involving the sterically hindered and electronically deactivated substrate, o-chlorostilbene. The following troubleshooting advice and frequently asked questions (FAQs) are intended to provide systematic approaches to overcoming common experimental failures.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Heck coupling reaction with this compound is not proceeding, or the yield is very low. What are the most likely causes?
A failed or low-yielding Heck reaction with a substrate like this compound is often due to a combination of its inherent properties: the low reactivity of the vinyl chloride and the steric hindrance imposed by the ortho-chloro substituent. The primary areas to investigate are the catalyst system (palladium precursor and ligand), the reaction conditions (base, solvent, and temperature), and potential catalyst deactivation.
Q2: How does the choice of palladium precursor affect the reaction with a challenging substrate?
The selection of the palladium source is critical. While standard precursors like Pd(OAc)₂ and Pd₂(dba)₃ are common, their in-situ activation to the catalytically active Pd(0) species can be inefficient for difficult substrates.
-
Recommendation: For unreactive vinyl chlorides, consider using a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄ to bypass potentially problematic in-situ reduction steps. Alternatively, palladacycles are known to be highly active and may offer better performance at lower catalyst loadings.
Q3: The reaction is stalled. Could the ligand be the issue?
Standard phosphine ligands like triphenylphosphine (PPh₃) are often insufficient for activating the C-Cl bond in this compound, especially given the steric hindrance. The ligand plays a crucial role in stabilizing the palladium center and facilitating the oxidative addition step.
-
Troubleshooting Steps:
-
Switch to Bulky, Electron-Rich Ligands: Ligands from the Buchwald (e.g., SPhos, XPhos) or Herrmann-Beller (e.g., palladacycles) families are designed to enhance the reactivity of the palladium catalyst towards unactivated chlorides.
-
Consider N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and can be highly effective ligands for activating stubborn aryl and vinyl chlorides where phosphine ligands fail.
-
Increase Ligand:Palladium Ratio: A higher ligand-to-metal ratio can sometimes prevent catalyst aggregation and deactivation.
-
| Ligand Type | Example(s) | Key Advantage for this compound |
| Buchwald Phosphines | SPhos, XPhos | Bulky and electron-rich, promoting oxidative addition of chlorides. |
| Palladacycles | Herrmann-Beller Palladacycle | High catalytic activity, often effective at low loadings. |
| N-Heterocyclic Carbenes | IPr, IMes | Strong σ-donors, highly effective for unactivated chlorides. |
Q4: What is the optimal choice of base and solvent for this reaction?
The base is not only a scavenger for the generated acid (HX) but also influences the catalyst's activity. The solvent must be appropriate for the reaction temperature and capable of dissolving the reactants and catalyst.
-
Base Selection:
-
Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often effective and can be used in polar aprotic solvents.
-
Organic amine bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common but can sometimes lead to side reactions at high temperatures. For sterically hindered substrates, a bulkier amine base might be beneficial.
-
-
Solvent Selection:
-
High-boiling polar aprotic solvents like DMF, DMAc, or NMP are typically used to allow for higher reaction temperatures, which are often necessary for activating vinyl chlorides.
-
Ensure the solvent is anhydrous and deoxygenated, as water and oxygen can contribute to catalyst deactivation.
-
| Parameter | Recommendation for this compound | Rationale |
| Base | K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases that are effective at high temperatures. |
| Solvent | Anhydrous, deoxygenated DMAc or NMP | High boiling point allows for necessary reaction temperatures. |
| Temperature | Start at 100-120 °C, may need to increase to 140 °C | Higher temperatures are often required to overcome the activation barrier for vinyl chlorides. |
Q5: I am observing side products. What are the common side reactions and how can I minimize them?
With challenging substrates and forcing conditions, several side reactions can compete with the desired Heck coupling.
-
Hydrodehalogenation: Replacement of the chlorine atom with a hydrogen. This can be favored by certain bases and high temperatures.
-
Homocoupling: Dimerization of the starting materials.
-
Isomerization of the Product: The newly formed double bond can isomerize.
-
Transfer Hydrogenation: The double bond of the stilbene product can be reduced.[1]
-
Mitigation Strategies:
-
Careful optimization of the base and temperature can minimize hydrodehalogenation.
-
Using the correct stoichiometry of reactants is crucial to avoid homocoupling.
-
Minimizing reaction time can reduce the extent of product isomerization.
-
Experimental Protocols
General Protocol for a Troubleshooting Heck Reaction with this compound:
This protocol provides a starting point for optimization.
-
Catalyst Precursor: Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Ligand: SPhos (4 mol%)
-
Base: Potassium phosphate (K₃PO₄, 2 equivalents)
-
Reactants: this compound (1 equivalent), Alkene (1.5 equivalents)
-
Solvent: Anhydrous N,N-Dimethylacetamide (DMAc)
-
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add the this compound and the alkene coupling partner.
-
Add anhydrous DMAc via syringe.
-
Degas the reaction mixture by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. If no reaction is observed after 4-6 hours, consider incrementally increasing the temperature to 140 °C.
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting a failed Heck coupling reaction with this compound.
Caption: A step-by-step workflow for troubleshooting failed Heck coupling reactions.
The Heck Catalytic Cycle
Understanding the mechanism is key to troubleshooting. A failure at any stage of this cycle will halt the reaction.
References
Technical Support Center: Optimizing o-Chlorostilbene Photoisomerization
Welcome to the technical support center for the photoisomerization of o-chlorostilbene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental work.
Troubleshooting Guide
This guide addresses common issues that may arise during the photoisomerization of this compound, presented in a question-and-answer format.
Q1: My trans-to-cis isomerization is slow or incomplete. What factors could be responsible?
A1: Several factors can influence the efficiency of trans-to-cis photoisomerization. Consider the following:
-
Wavelength of Irradiation: The choice of excitation wavelength is critical. Ensure you are using a wavelength that is strongly absorbed by the trans-isomer but minimally absorbed by the cis-isomer to favor the forward reaction. The optimal wavelength is often near the λmax of the trans-isomer.
-
Solvent Choice: The polarity and viscosity of the solvent can impact the isomerization quantum yield. Non-polar solvents often favor photoisomerization. Highly viscous solvents can hinder the conformational changes required for isomerization.
-
Concentration: High concentrations of this compound can lead to side reactions, such as photodimerization, which will reduce the yield of the desired cis-isomer. Working with dilute solutions is generally recommended.
-
Light Source Intensity: Insufficient light intensity will result in slow conversion rates. Conversely, excessively high intensity may promote side reactions or photodegradation.
-
Oxygen Content: Dissolved oxygen can act as a quencher for the excited state, reducing the efficiency of isomerization. It is advisable to degas the solvent prior to irradiation by bubbling with an inert gas like nitrogen or argon.
Q2: I am observing the formation of an unexpected, highly conjugated byproduct. What could it be?
A2: A common side reaction in the photoisomerization of stilbene derivatives is photocyclization to form phenanthrene-type structures. In the case of this compound, this would likely be a chlorophenanthrene derivative. This reaction is often irreversible and can be promoted by prolonged irradiation times or the presence of oxidizing agents. To minimize this, use the shortest possible irradiation time to reach the desired photostationary state and ensure your solvent is free of oxidizing impurities.
Q3: The cis/trans ratio at the photostationary state is not what I expected. How can I influence it?
A3: The composition of the photostationary state (PSS) is determined by the ratio of the forward (trans → cis) and reverse (cis → trans) reaction rates.[1] This ratio is dependent on the extinction coefficients of the two isomers at the irradiation wavelength and their respective quantum yields. To shift the PSS:
-
Change the Wavelength: Irradiating at a wavelength where the ratio of the extinction coefficient of the trans-isomer to the cis-isomer is maximized will favor a higher percentage of the cis-isomer at the PSS.
-
Use a Sensitizer: In some cases, triplet sensitizers can be used to selectively populate the triplet excited state, which may lead to a different cis/trans ratio at the PSS compared to direct irradiation.
Q4: How does temperature affect the photoisomerization of this compound?
A4: Temperature can have a significant impact on the quantum yield of photoisomerization. For stilbene and its derivatives, the quantum yield of trans-to-cis isomerization often decreases as the temperature is lowered. This is because a lower temperature can increase the efficiency of competing processes like fluorescence.
Frequently Asked Questions (FAQs)
Q: What is the expected photochemical behavior of this compound?
A: Upon exposure to UV light, this compound undergoes reversible trans-cis photoisomerization. The trans-isomer is typically the more thermodynamically stable form, while the cis-isomer can be enriched in the photostationary state under appropriate irradiation conditions.
Q: What are the key parameters to control for optimizing the reaction?
A: The most critical parameters to control are the irradiation wavelength, solvent, concentration of the substrate, temperature, and the exclusion of oxygen.
Q: What analytical techniques are suitable for monitoring the progress of the reaction?
A: The photoisomerization can be conveniently monitored by:
-
UV-Vis Spectroscopy: The trans and cis isomers have distinct absorption spectra, allowing for the determination of their relative concentrations.[2]
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for separating and quantifying the trans and cis isomers, as well as any side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used to determine the isomeric ratio by integrating the signals of characteristic protons for each isomer.[2]
Data Presentation
The following table summarizes the effect of temperature on the quantum yield of photoisomerization for a closely related compound, 4-chlorostilbene, which can serve as a useful reference for this compound.
| Temperature (°C) | Quantum Yield (trans → cis) |
| +25 | 0.60 |
| -40 | 0.45 |
| -80 | 0.29 |
| -100 | 0.20 |
| -140 | 0.13 |
| -174 | 0.01 |
Data for 4-chlorostilbene in a methylcyclohexane-isopentane solvent mixture upon irradiation with 313 nm light. Adapted from a study on substituted stilbenes.[2]
Experimental Protocols
General Protocol for Monitoring this compound Photoisomerization by UV-Vis Spectroscopy
-
Solution Preparation: Prepare a dilute solution of trans-o-chlorostilbene in a suitable, degassed solvent (e.g., hexane or cyclohexane) in a quartz cuvette. The concentration should be adjusted to have an absorbance maximum between 0.5 and 1.0.
-
Initial Spectrum: Record the initial UV-Vis absorption spectrum of the trans-isomer solution.
-
Irradiation: Irradiate the solution with a monochromatic light source at a wavelength corresponding to a strong absorption band of the trans-isomer. A filtered mercury lamp or a specific wavelength LED can be used.
-
Monitoring: At regular time intervals, stop the irradiation and record the UV-Vis spectrum.
-
Analysis: Observe the changes in the absorption spectrum, noting the decrease in the absorbance of the trans-isomer and the increase in the absorbance of the cis-isomer at their respective λmax values. The presence of an isosbestic point indicates a clean conversion between the two isomers. Continue until the photostationary state is reached (i.e., no further changes in the spectrum are observed).
Visualizations
Caption: Experimental workflow for this compound photoisomerization.
Caption: Simplified Jablonski diagram for photoisomerization.
References
preventing unwanted side reactions in o-Chlorostilbene synthesis
Technical Support Center: Synthesis of o-Chlorostilbene
Welcome to the technical support center for the synthesis of this compound. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and mechanistic diagrams to help you minimize unwanted side reactions and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound and other stilbene derivatives include the Wittig reaction, the Heck reaction, the McMurry reaction, and the Perkin reaction. Each method has its own advantages and potential side reactions that need to be carefully managed.
Q2: How does the chloro-substituent at the ortho position affect the synthesis?
A2: The ortho-chloro group can exert both steric and electronic effects. Sterically, it can influence the stereoselectivity of the reaction, for example, by favoring the formation of one isomer over another. Electronically, as an electron-withdrawing group, it can affect the reactivity of the starting materials, such as activating an aryl halide in a Heck reaction or influencing the acidity of adjacent protons.
Q3: What is the main challenge in this compound synthesis?
A3: A primary challenge is controlling the stereoselectivity to obtain the desired E (trans) or Z (cis) isomer. Additionally, preventing side reactions specific to each synthetic method, such as homocoupling in the Heck reaction or pinacol formation in the McMurry reaction, is crucial for achieving high purity and yield.
Troubleshooting Guides
The Wittig Reaction
The Wittig reaction is a versatile method for forming carbon-carbon double bonds. However, controlling the E/Z stereoselectivity can be challenging.
Common Issue: Poor E/Z Selectivity
Q: My Wittig reaction is producing a mixture of E and Z isomers of this compound. How can I improve the selectivity?
A: The stereochemical outcome of the Wittig reaction is highly dependent on the stability of the phosphorus ylide. Stabilized ylides generally favor the E-isomer, while non-stabilized ylides favor the Z-isomer. The choice of base and solvent also plays a critical role.
Troubleshooting Table: Wittig Reaction for this compound
| Parameter | Condition | Expected Outcome for this compound Synthesis | Troubleshooting Tips |
| Ylide Type | Benzyltriphenylphosphonium chloride (non-stabilized) | Favors Z-isomer | For E-isomer, consider Horner-Wadsworth-Emmons modification. |
| Ylides with electron-withdrawing groups (stabilized) | Favors E-isomer | May require stronger bases and longer reaction times. | |
| Base | Strong, non-coordinating bases (e.g., NaHMDS, KHMDS) | Higher Z-selectivity with non-stabilized ylides | Lithium-based strong bases (e.g., n-BuLi) can lead to betaine intermediates that may equilibrate, affecting selectivity. |
| Weaker bases (e.g., NaOEt, KOtBu) | Can favor E-isomer with semi-stabilized ylides | Ensure complete deprotonation of the phosphonium salt. | |
| Solvent | Aprotic, non-polar solvents (e.g., THF, Toluene) | Generally favor Z-selectivity | Polar aprotic solvents (e.g., DMF, DMSO) can increase the proportion of the E-isomer. |
| Temperature | Low temperature (-78 °C) | Kinetically controlled, favors Z-isomer with non-stabilized ylides | Higher temperatures can lead to equilibration and a higher E/Z ratio. |
Experimental Protocol: (E)-Selective Wittig Synthesis of this compound (Horner-Wadsworth-Emmons approach)
-
Preparation of the Phosphonate Ester: React benzyl chloride with triethyl phosphite at 100-120 °C for 4-6 hours to yield diethyl benzylphosphonate. Purify by vacuum distillation.
-
Ylide Formation: To a solution of diethyl benzylphosphonate (1.1 equivalents) in anhydrous THF at 0 °C, add sodium hydride (1.1 equivalents) portion-wise. Stir for 1 hour at room temperature.
-
Reaction with Aldehyde: Cool the ylide solution to 0 °C and add a solution of 2-chlorobenzaldehyde (1 equivalent) in anhydrous THF dropwise.
-
Reaction Completion and Workup: Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction with saturated aqueous NH4Cl. Extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the (E)-o-Chlorostilbene.[1]
Reaction Pathway: Wittig Reaction
Caption: Wittig reaction pathway for this compound synthesis.
The Heck Reaction
The Heck reaction is a powerful tool for C-C bond formation but can be plagued by side reactions, most notably homocoupling of the aryl halide.
Common Issue: Formation of Biphenyl Byproducts
Q: I am observing significant amounts of 2,2'-dichlorobiphenyl in my Heck reaction. How can I suppress this homocoupling side reaction?
A: Homocoupling is often promoted by high temperatures, high catalyst loading, and the nature of the solvent and ligands. Optimizing these parameters is key to minimizing this unwanted side reaction.
Troubleshooting Table: Heck Reaction for this compound
| Parameter | Condition to Minimize Homocoupling | Rationale |
| Catalyst Loading | Use low concentrations of Palladium catalyst (e.g., 0.1-1 mol%). | Higher catalyst concentrations can increase the rate of oxidative addition, leading to more homocoupling. |
| Ligands | Use bulky electron-rich phosphine ligands (e.g., P(t-Bu)3, XPhos). | These ligands promote reductive elimination of the desired product over side reactions. |
| Base | Use a mild inorganic base (e.g., K2CO3, Cs2CO3). | Stronger organic bases can sometimes promote side reactions. |
| Solvent | Use polar aprotic solvents like DMF or NMP. | These solvents can help stabilize the catalytic species and improve selectivity. |
| Temperature | Maintain the lowest effective reaction temperature (e.g., 80-100 °C). | High temperatures can lead to catalyst decomposition and increased homocoupling. |
| Additives | Addition of phase-transfer catalysts (e.g., TBAB) in biphasic systems. | Can improve reaction rates at lower temperatures, thus reducing side reactions. |
Experimental Protocol: Heck Synthesis of this compound
-
Reaction Setup: To a Schlenk flask, add Pd(OAc)2 (1 mol%), P(o-tolyl)3 (2.5 mol%), 2-chloroiodobenzene (1 equivalent), styrene (1.2 equivalents), and K2CO3 (2 equivalents).
-
Solvent Addition: Add anhydrous DMF as the solvent.
-
Reaction: Degas the mixture with argon for 15 minutes, then heat the reaction at 100 °C for 12-24 hours, monitoring by TLC.
-
Workup: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na2SO4, filter, and concentrate. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to obtain this compound.
Reaction Pathway: Heck Reaction and Homocoupling
Caption: Heck reaction main cycle and homocoupling side pathway.
The McMurry Reaction
The McMurry reaction provides an excellent route to symmetrically substituted alkenes from aldehydes or ketones. The primary side product is the corresponding 1,2-diol (pinacol).
Common Issue: Formation of Pinacol Byproduct
Q: My McMurry reaction is yielding a significant amount of the pinacol corresponding to o-chlorobenzaldehyde instead of the desired this compound. How can I favor alkene formation?
A: The formation of the pinacol is the initial step in the McMurry coupling. The deoxygenation to the alkene is a subsequent step that is highly dependent on the reaction temperature and the activity of the low-valent titanium reagent.
Troubleshooting Table: McMurry Reaction for this compound
| Parameter | Condition to Favor Alkene | Rationale | Quantitative Data (Typical) |
| Temperature | Higher temperature (refluxing THF or DME) | Promotes the deoxygenation of the pinacolate intermediate to the alkene.[2][3] | At 0°C, pinacol can be the major product (>80%). At reflux, alkene yield is typically >70%. |
| Reducing Agent | Stronger reducing agents (e.g., Zn-Cu couple, LiAlH4) | Generates a more active low-valent titanium species required for deoxygenation. | TiCl4/Zn generally gives good yields of alkenes. |
| Reaction Time | Longer reaction times | Allows for the complete deoxygenation of the initially formed pinacol. | Typically requires several hours at reflux. |
| Solvent | Anhydrous THF or DME | These solvents effectively solvate the titanium species and are stable at reflux temperatures.[2] | - |
Experimental Protocol: McMurry Synthesis of this compound
-
Preparation of Low-Valent Titanium: In a flame-dried, three-necked flask under an argon atmosphere, add zinc dust (4 equivalents) and TiCl4 (2 equivalents) to anhydrous THF at 0 °C. The mixture will turn from yellow to black.
-
Activation: Heat the mixture to reflux for 2 hours to generate the active low-valent titanium slurry.
-
Carbonyl Addition: Cool the slurry to room temperature and add a solution of 2-chlorobenzaldehyde (1 equivalent) in anhydrous THF dropwise over 1 hour.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-16 hours.
-
Workup: Cool the reaction to room temperature and quench by the slow addition of 10% aqueous K2CO3. Filter the mixture through Celite, washing with THF and ethyl acetate.
-
Purification: Separate the organic layer from the filtrate, wash with brine, dry over MgSO4, and concentrate. Purify the crude product by column chromatography to yield this compound.
Reaction Pathway: McMurry Reaction and Pinacol Formation
Caption: McMurry reaction showing pathways to alkene and pinacol.
The Perkin Reaction
The Perkin reaction is a classic method for the synthesis of cinnamic acids, which can be precursors to stilbenes. A potential side reaction is the decarboxylation of the intermediate.
Common Issue: Unwanted Decarboxylation and Low Yield
Q: The yield of my Perkin reaction is low, and I suspect side reactions like decarboxylation are occurring. How can I optimize the reaction?
A: The Perkin reaction typically requires high temperatures, which can promote side reactions. Careful control of temperature and the choice of base are important for maximizing the yield of the desired α,β-unsaturated acid.
Troubleshooting Table: Perkin Reaction for this compound Precursor
| Parameter | Condition to Minimize Side Reactions | Rationale |
| Temperature | Use the lowest possible temperature for the condensation (typically 140-160 °C). | Higher temperatures can lead to decarboxylation of the cinnamic acid product. |
| Base | Use the sodium or potassium salt of the acid corresponding to the anhydride. | This minimizes trans-acylation side reactions. Anhydrous salts are preferred. |
| Reactant Ratio | Use a slight excess of the anhydride and base. | Ensures complete conversion of the aldehyde. |
| Reaction Time | Monitor the reaction by TLC to avoid prolonged heating. | Over-heating can lead to product degradation and side reactions. |
Experimental Protocol: Perkin Synthesis of o-Chlorocinnamic Acid
-
Reaction Mixture: In a round-bottom flask, combine 2-chlorobenzaldehyde (1 equivalent), phenylacetic anhydride (1.5 equivalents), and anhydrous potassium phenylacetate (1.2 equivalents).
-
Heating: Heat the mixture in an oil bath at 150 °C for 5-7 hours.
-
Hydrolysis: Cool the reaction mixture and add water. Boil the mixture to hydrolyze the excess anhydride.
-
Isolation: Cool the solution to induce crystallization of the o-chlorocinnamic acid. If no crystals form, acidify with dilute HCl.
-
Purification: Collect the crude product by vacuum filtration, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water).
Reaction Pathway: Perkin Reaction and Decarboxylation
Caption: Perkin reaction pathway and potential decarboxylation side reaction.
References
challenges in the purification of cis and trans isomers of o-Chlorostilbene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of cis and trans isomers of o-Chlorostilbene.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating cis and trans isomers of this compound?
The primary challenges in purifying this compound isomers stem from their similar chemical structures, which lead to overlapping physical properties. Key difficulties include:
-
Similar Polarity: Both isomers exhibit comparable polarity, making chromatographic separation challenging.
-
Potential for Isomerization: Stilbene derivatives can be sensitive to light, heat, and acidic conditions, which can cause isomerization of the desired isomer during the purification process.
-
Co-crystallization: In some solvent systems, the isomers may co-crystallize, making separation by crystallization difficult.
Q2: What are the expected physical properties of cis- and trans-o-Chlorostilbene?
While specific experimental data for this compound is limited in publicly available literature, we can infer properties based on unsubstituted stilbene and related chlorinated compounds.
| Property | cis-o-Chlorostilbene (Predicted) | trans-o-Chlorostilbene (Predicted) | Reference Compound Data |
| Melting Point | Likely a low-melting solid or an oil | Higher melting point, crystalline solid | cis-Stilbene: 5-6 °C; trans-Stilbene: ~125 °C[1] |
| Boiling Point | Expected to be slightly higher than the trans isomer | Expected to be slightly lower than the cis isomer | For many cis/trans isomers, the cis isomer has a higher boiling point due to polarity.[2] |
| Solubility | Generally soluble in nonpolar organic solvents | Solubility in nonpolar organic solvents may be lower than the cis isomer at room temperature | Both isomers are generally insoluble in water. |
| Dipole Moment | Possesses a net dipole moment (polar) | Lower or no net dipole moment (less polar/nonpolar) | The cis isomer is generally more polar than the trans isomer.[2] |
Q3: Which analytical techniques are suitable for monitoring the separation of this compound isomers?
Several analytical techniques can be employed to monitor the progress of the purification:
-
High-Performance Liquid Chromatography (HPLC): A C18 or other reverse-phase column can often be used to separate the isomers. The more polar cis isomer will typically have a shorter retention time.
-
Gas Chromatography (GC): A capillary column with a nonpolar stationary phase can be effective for separating the isomers based on their boiling point differences.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool to distinguish between the cis and trans isomers based on the coupling constants of the vinylic protons. The coupling constant for the trans isomer is significantly larger (typically 12-18 Hz) than for the cis isomer (typically 6-12 Hz).
Troubleshooting Guides
Chromatographic Separation Issues
Problem: Poor or no separation of isomers on a C18 HPLC column.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Mobile Phase: | The solvent system may not have sufficient selectivity. |
| Troubleshooting Steps: | |
| 1. Modify the organic modifier: Switch from methanol to acetonitrile or vice versa. | |
| 2. Adjust the solvent ratio: Perform a gradient elution or systematically vary the isocratic composition. | |
| 3. Introduce a third solvent: Adding a small amount of a different solvent (e.g., tetrahydrofuran) can sometimes improve selectivity. | |
| Insufficient Resolution: | The column may not be efficient enough. |
| Troubleshooting Steps: | |
| 1. Use a longer column or a column with a smaller particle size. | |
| 2. Optimize the flow rate. | |
| 3. Adjust the column temperature. | |
| Peak Tailing: | This may be due to interactions with the stationary phase. |
| Troubleshooting Steps: | |
| 1. Add a small amount of a competing agent to the mobile phase (e.g., triethylamine for basic compounds). | |
| 2. Ensure the sample is fully dissolved in the mobile phase. |
Problem: Isomerization of the sample during HPLC analysis.
Possible Causes & Solutions:
| Cause | Solution |
| Light-Induced Isomerization: | Stilbenes are known to undergo photoisomerization. |
| Troubleshooting Steps: | |
| 1. Use an autosampler with a dark or amber vial. | |
| 2. Protect the HPLC system from direct light. | |
| Acid-Catalyzed Isomerization: | Traces of acid in the mobile phase or on the stationary phase can cause isomerization. |
| Troubleshooting Steps: | |
| 1. Use high-purity solvents. | |
| 2. Consider adding a small amount of a non-interfering base to the mobile phase if the compound is stable under those conditions. |
Crystallization Issues
Problem: Difficulty in obtaining pure crystals of the trans isomer.
Possible Causes & Solutions:
| Cause | Solution |
| High Solubility of the cis Isomer: | The cis isomer may remain in the mother liquor but can co-precipitate. |
| Troubleshooting Steps: | |
| 1. Screen a variety of solvents. Good candidates are those in which the trans isomer has low solubility at low temperatures, while the cis isomer remains soluble. | |
| 2. Perform a slow crystallization. Rapid cooling can trap impurities. | |
| 3. Consider a multi-step crystallization process. | |
| Oiling Out: | The compound may separate as a liquid phase instead of forming crystals. |
| Troubleshooting Steps: | |
| 1. Use a more dilute solution. | |
| 2. Lower the crystallization temperature slowly. | |
| 3. Try a different solvent system. |
Experimental Protocols
Preparative HPLC for Isomer Separation
This is a general starting point; optimization will be required.
-
Column: C18, 5 µm particle size, 250 x 10 mm
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 80:20 v/v).
-
Flow Rate: 4 mL/min
-
Detection: UV at a wavelength where both isomers have good absorbance (e.g., 280 nm).
-
Injection: Dissolve the crude mixture in the mobile phase at a concentration that avoids column overload.
-
Fraction Collection: Collect fractions corresponding to the two separated peaks and analyze for purity.
Fractional Crystallization
-
Solvent Selection: Experiment with solvents like ethanol, hexane, or mixtures thereof. The goal is to find a solvent where the trans isomer is sparingly soluble at low temperatures and the cis isomer is readily soluble.
-
Dissolution: Dissolve the crude mixture in a minimal amount of the chosen hot solvent.
-
Cooling: Slowly cool the solution to room temperature and then to a lower temperature (e.g., 4 °C) to induce crystallization of the less soluble trans isomer.
-
Isolation: Collect the crystals by filtration and wash with a small amount of the cold solvent.
-
Purity Check: Analyze the purity of the crystals and the mother liquor by HPLC or GC. The mother liquor will be enriched in the cis isomer.
Visualizations
References
o-Chlorostilbene stability and degradation pathways under experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with o-Chlorostilbene. The information is presented in a question-and-answer format to directly address common issues encountered during experimental studies of its stability and degradation.
Disclaimer: Direct experimental data on the degradation of this compound is limited in publicly available literature. Therefore, the information provided on degradation pathways and products is largely based on studies of the parent compound, stilbene, and other substituted stilbene derivatives. Researchers should validate these potential pathways for this compound under their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concern for this compound, like other stilbene derivatives, is its sensitivity to light (photostability). Upon exposure to UV light, it can undergo cis-trans isomerization and subsequent photocyclization. It is also susceptible to oxidative degradation, which can cleave the central double bond. While generally considered thermally stable, high temperatures may lead to decomposition. The chloro-substituent on the aromatic ring is not expected to be labile under typical hydrolytic conditions.
Q2: What are the expected degradation products of this compound?
A2: Based on the degradation pathways of analogous stilbene compounds, the following degradation products can be anticipated under different stress conditions:
-
Photodegradation: (Z)-o-Chlorostilbene (cis-isomer) and a substituted phenanthrene derivative formed via photocyclization and subsequent oxidation.[1][2][3]
-
Oxidative Degradation: Cleavage of the ethenyl linkage can lead to the formation of o-chlorobenzaldehyde and benzaldehyde. Further oxidation could yield o-chlorobenzoic acid and benzoic acid.[4] Epoxidation of the double bond may also occur.
Q3: How can I monitor the degradation of this compound?
A3: The most common and effective method for monitoring the degradation of this compound and quantifying its degradation products is High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer (LC-MS).[5][6][7][8] Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool for identifying volatile degradation products. Spectroscopic methods like UV-Visible spectroscopy can be used to observe changes in the conjugation system during degradation.[6]
Troubleshooting Guides
Problem 1: My this compound sample shows a new peak in the HPLC chromatogram after exposure to ambient light.
-
Possible Cause: Photodegradation is likely occurring. Stilbenes are known to undergo cis-trans isomerization upon exposure to light.[9] The new peak could be the (Z)-isomer of this compound.
-
Troubleshooting Steps:
-
Protect your samples from light by using amber vials or covering your glassware with aluminum foil.
-
Work in a dimly lit environment or under yellow light.
-
To confirm if the new peak is the cis-isomer, you can intentionally irradiate a solution of your this compound with a UV lamp and monitor the change in the chromatogram over time.
-
If the new peak is still present in protected samples, consider other sources of degradation, such as interaction with the solvent or other components in the mixture.
-
Problem 2: I am observing multiple degradation products in my oxidative stress study, and I am unsure of their identities.
-
Possible Cause: Oxidative degradation of stilbenes can proceed through several pathways, leading to a variety of products.[10][11][12]
-
Troubleshooting Steps:
-
Use a milder oxidizing agent or reduce the reaction time or temperature to favor the formation of primary degradation products.
-
Employ LC-MS/MS to obtain fragmentation patterns of the degradation products, which can aid in their structural elucidation.
-
Compare the retention times and mass spectra of your unknown peaks with commercially available standards of expected degradation products like o-chlorobenzaldehyde and benzaldehyde.
-
Consider derivatization of the degradation products to improve their detection and identification by GC-MS.
-
Quantitative Data Summary
Due to the lack of specific quantitative data for this compound, the following table summarizes the expected stability profile based on the general behavior of stilbene derivatives. Researchers should determine the specific degradation kinetics for this compound under their experimental conditions.
| Stress Condition | Expected Stability of this compound | Potential Degradation Products |
| Acidic Hydrolysis | Likely Stable | No significant degradation expected. |
| Basic Hydrolysis | Likely Stable | No significant degradation expected. |
| Oxidative | Labile | o-Chlorobenzaldehyde, Benzaldehyde, o-Chlorobenzoic acid, Benzoic acid, this compound oxide |
| Photolytic | Labile | (Z)-o-Chlorostilbene, Substituted Phenanthrene |
| Thermal | Generally Stable | Decomposition at high temperatures, potential for polymerization. |
Experimental Protocols
The following are detailed, generic protocols for conducting forced degradation studies on this compound. These should be adapted and optimized for your specific experimental setup and analytical methods.
Protocol 1: Photostability Testing
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL). Prepare a control sample in an amber vial or wrapped in aluminum foil.
-
Light Exposure: Place the test sample in a photostability chamber and expose it to a light source that provides both UV and visible light, as specified in ICH guideline Q1B. The control sample should be stored at the same temperature but protected from light.
-
Sampling: Withdraw aliquots from both the test and control samples at appropriate time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of this compound and the formation of any degradation products.
Protocol 2: Oxidative Degradation
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent.
-
Stress Application: Add an oxidizing agent, such as hydrogen peroxide (e.g., 3% v/v), to the sample solution. Maintain the solution at a controlled temperature (e.g., room temperature or slightly elevated). A control sample without the oxidizing agent should also be prepared.
-
Sampling: Collect samples at various time points. The reaction may need to be quenched, for example, by adding a reducing agent like sodium bisulfite.
-
Analysis: Analyze the samples using HPLC or LC-MS to identify and quantify the degradation products.
Protocol 3: Thermal Degradation
-
Sample Preparation: Place a known amount of solid this compound or a solution of it in a vial.
-
Stress Application: Store the vial in an oven at an elevated temperature (e.g., 60°C, 80°C). A control sample should be kept at a lower, stable temperature.
-
Sampling: At predetermined time points, remove the vial from the oven, allow it to cool to room temperature, and dissolve the solid or dilute the solution in a suitable solvent.
-
Analysis: Analyze the samples by HPLC to assess for any degradation.
Protocol 4: Hydrolytic Degradation
-
Sample Preparation: Prepare solutions of this compound in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (e.g., water) conditions.
-
Stress Application: Maintain the solutions at a controlled temperature (e.g., room temperature or elevated).
-
Sampling: At various time intervals, withdraw aliquots and neutralize them if necessary before analysis.
-
Analysis: Use HPLC to analyze the samples for any signs of degradation.
Visualizations
The following diagrams illustrate the potential degradation pathways of this compound based on known reactions of stilbene and its derivatives.
Caption: Proposed photodegradation pathway of this compound.
Caption: Potential oxidative degradation pathways for this compound.
References
- 1. 2024.sci-hub.st [2024.sci-hub.st]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. Photochemical Oxidative Cyclisation of Stilbenes and Stilbenoids—The Mallory-Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (E)-Stilbene - Wikipedia [en.wikipedia.org]
- 5. High Performance Liquid Chromatography Method Validation and Forced degradation Studies of Pterostilbene | Semantic Scholar [semanticscholar.org]
- 6. ijmr.net.in [ijmr.net.in]
- 7. Analytics, Properties and Applications of Biologically Active Stilbene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxidative Rearrangement of Stilbenes to 2,2-Diaryl-2-hydroxyacetaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Radical-mediated aerobic oxidation of substituted styrenes and stilbenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
identifying and characterizing impurities in o-Chlorostilbene samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with o-Chlorostilbene. The information provided is designed to assist in the identification and characterization of impurities in this compound samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in a synthetically prepared this compound sample?
A1: The most common impurities in this compound samples typically originate from the synthesis process. The two primary synthetic routes are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction.
-
From the Wittig Reaction:
-
cis-(Z)-o-Chlorostilbene: The geometric isomer of the desired trans-(E)-isomer.
-
Triphenylphosphine oxide: A common byproduct of the Wittig reaction.[1]
-
Unreacted o-chlorobenzaldehyde: One of the starting materials.
-
Unreacted benzyltriphenylphosphonium chloride (or similar phosphonium salt): The other starting material.[2]
-
-
From the Horner-Wadsworth-Emmons (HWE) Reaction:
-
cis-(Z)-o-Chlorostilbene: The geometric isomer.
-
Dialkyl phosphate: A water-soluble byproduct.
-
Unreacted o-chlorobenzaldehyde: A starting material.
-
Unreacted phosphonate ester: The other starting material.
-
Q2: Can impurities arise from the degradation of this compound?
A2: Yes, degradation of this compound can lead to impurities, especially under stress conditions such as exposure to light, heat, or oxidizing agents. Potential degradation products could include:
-
Oxidation products: Such as benzaldehyde and benzoic acid derivatives resulting from the cleavage of the double bond.
-
Photocyclization products: Stilbene and its derivatives can undergo photocyclization to form phenanthrene-like structures upon exposure to UV light.
-
Polymerization products: Under certain conditions, stilbenes can polymerize.
Q3: What are the recommended analytical techniques for identifying and characterizing impurities in this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of impurities in this compound.
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This is the primary method for separating and quantifying impurities. A reversed-phase C18 column is typically used.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for determining the molecular weights of impurities, which is a critical step in their identification.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for the definitive structural elucidation of isolated impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be used for volatile impurities.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor peak shape (tailing or fronting) | Sample solvent is too strong. | Dissolve the sample in the mobile phase or a weaker solvent. |
| Column overload. | Reduce the injection volume or sample concentration. | |
| Contaminated or degraded column. | Wash the column with a strong solvent or replace it. | |
| Ghost peaks | Contamination in the injection system or mobile phase. | Clean the injector and use fresh, high-purity mobile phase solvents. |
| Carryover from a previous injection. | Run a blank gradient after each sample. | |
| Retention time drift | Inconsistent mobile phase composition. | Prepare fresh mobile phase and ensure proper mixing. Use a column thermostat to maintain a constant temperature. |
| Column not properly equilibrated. | Increase the equilibration time between runs. | |
| Unexpected peaks in the chromatogram | Presence of a synthetic byproduct or degradant. | Proceed with impurity identification using LC-MS and NMR. |
| Air bubbles in the system. | Degas the mobile phase. |
Impurity Identification and Characterization Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Inconclusive MS data | Poor ionization of the impurity. | Try different ionization sources (e.g., ESI, APCI) and polarities (positive and negative ion mode). |
| Co-elution of multiple impurities. | Optimize the HPLC method to improve separation (e.g., change the gradient, solvent system, or column). | |
| Difficult to isolate a specific impurity for NMR | The impurity is present at a very low concentration. | Use preparative HPLC to isolate a larger quantity of the impurity. |
| The impurity is unstable. | Handle the isolated fraction carefully, protecting it from light and air, and perform NMR analysis promptly. | |
| Ambiguous NMR spectrum | The sample is not pure enough. | Further purify the isolated fraction. |
| Insufficient sample amount. | Use a cryoprobe for NMR analysis to enhance sensitivity. |
Experimental Protocols
Protocol 1: HPLC Method for this compound Purity Analysis
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) %B 0 50 20 95 25 95 26 50 | 30 | 50 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 295 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the this compound sample in acetonitrile to a concentration of 1 mg/mL.
Protocol 2: LC-MS Method for Impurity Identification
-
LC System: Use the same HPLC conditions as in Protocol 1.
-
Mass Spectrometer: A time-of-flight (TOF) or Orbitrap mass spectrometer is recommended for accurate mass measurements.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Range: m/z 100-1000
-
Data Analysis: Extract the ion chromatograms for potential impurities and determine their accurate masses. Use the accurate mass data to propose elemental compositions.
Protocol 3: Isolation of Impurities by Preparative HPLC
-
Column: C18, 21.2 mm x 250 mm, 10 µm particle size
-
Mobile Phase and Gradient: Scale up the analytical method from Protocol 1, adjusting the flow rate accordingly (e.g., 20 mL/min).
-
Sample Loading: Dissolve a larger amount of the this compound sample in a minimal amount of solvent and inject it onto the column.
-
Fraction Collection: Collect the fractions corresponding to the impurity peaks of interest.
-
Post-Collection Processing: Evaporate the solvent from the collected fractions under reduced pressure to obtain the isolated impurities for NMR analysis.
Visualizations
Caption: Experimental workflow for impurity identification.
Caption: Logical relationship of impurity sources.
References
strategies to improve the solubility of o-Chlorostilbene in various solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of o-Chlorostilbene. Due to its hydrophobic nature, achieving desired concentrations in various solvents can be challenging. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address these issues.
Frequently Asked Questions (FAQs)
1. What is the general solubility profile of this compound?
This compound is a non-polar organic compound, which dictates its solubility behavior based on the "like dissolves like" principle. It is generally:
-
Moderately soluble in common organic solvents such as ethanol and acetone.[1]
-
Highly soluble in non-polar solvents like toluene, hexane, and chloroform, similar to its parent compound, stilbene.
-
Insoluble in water and other aqueous solutions due to its hydrophobic nature.[1]
2. What are the key physicochemical properties of this compound that influence its solubility?
-
Appearance: Crystalline solid[1]
-
Melting Point: Approximately 60-62 °C[1]
-
LogP: An estimated value of 4.51 suggests a high degree of lipophilicity and low aqueous solubility.
3. How does the 'ortho' chloro-substitution affect its solubility compared to trans-stilbene?
The presence of a chlorine atom on the phenyl ring can slightly increase the polarity of the molecule compared to the unsubstituted stilbene. However, the overall non-polar character of the stilbene backbone remains the dominant factor. The ortho position of the chlorine atom may also introduce steric effects that can influence crystal lattice energy and, consequently, the energy required to dissolve the solid.
4. Can temperature be used to improve the solubility of this compound?
Yes, for most solid solutes, solubility increases with temperature. Heating the solvent can help dissolve a greater amount of this compound. However, it is crucial to consider the boiling point of the solvent and the stability of this compound at elevated temperatures. Upon cooling, the compound may precipitate out of the solution if the saturation point is exceeded at the lower temperature.
Troubleshooting Guide for this compound Solubility Issues
| Problem | Probable Cause | Recommended Solution |
| This compound does not dissolve in the chosen solvent. | The solvent may be too polar (e.g., water, methanol). | Select a less polar or non-polar solvent. Good starting points include acetone, ethanol, toluene, or hexane. |
| Only a small amount of this compound dissolves. | The solution is saturated at the current temperature. | Gently heat the solution while stirring to increase the solubility. Be mindful of the solvent's boiling point. |
| The compound precipitates out of solution upon cooling. | The solution was supersaturated at the lower temperature. | Maintain a higher temperature during the experiment, or use a solvent mixture (cosolvents) that enhances solubility at room temperature. |
| An emulsion or cloudy suspension forms in an aqueous medium. | This compound is insoluble in water. | For aqueous applications, consider using a cosolvent system (e.g., water/ethanol mixture) or employing solubilization techniques such as micellar solubilization with surfactants. |
| Inconsistent solubility results between experiments. | Variations in material purity, solvent grade, temperature, or agitation. | Ensure consistent experimental conditions. Use high-purity this compound and analytical grade solvents. Control the temperature and use a standardized agitation method. |
Strategies to Enhance this compound Solubility
For applications requiring higher concentrations of this compound, particularly in semi-aqueous or aqueous environments, the following strategies can be employed.
Cosolvency
The use of a water-miscible organic solvent (cosolvent) can significantly increase the solubility of hydrophobic compounds in aqueous solutions. The cosolvent reduces the polarity of the aqueous phase, making it more favorable for the non-polar solute.
Common Cosolvents:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycol (PEG)
-
Dimethyl sulfoxide (DMSO)
Micellar Solubilization
Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration, CMC). The hydrophobic cores of these micelles can encapsulate non-polar molecules like this compound, effectively increasing their apparent solubility in the aqueous phase.
Types of Surfactants:
-
Anionic: Sodium dodecyl sulfate (SDS)
-
Cationic: Cetyltrimethylammonium bromide (CTAB)
-
Non-ionic: Polysorbates (e.g., Tween® series), Polyoxyethylene ethers (e.g., Brij® series)
Particle Size Reduction
Reducing the particle size of the solid this compound increases the surface area available for solvent interaction, which can lead to a faster dissolution rate.
Methods:
-
Micronization: Mechanical grinding to produce particles in the micrometer range.
-
Nanosuspension: Further size reduction to the nanometer range, often stabilized by surfactants or polymers.
Experimental Protocols
Protocol 1: Determination of this compound Solubility
This protocol outlines a standard method for determining the equilibrium solubility of this compound in a given solvent.
Materials:
-
This compound (solid)
-
Selected solvent (analytical grade)
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Analytical balance
-
Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the solvent.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker and agitate until equilibrium is reached (typically 24-48 hours).
-
Allow the solution to stand at the same temperature to let undissolved solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
-
Quantitatively dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted sample using a pre-calibrated UV-Vis spectrophotometer or HPLC.
-
Calculate the original solubility in units such as mg/mL or mol/L.
Protocol 2: Improving Solubility using a Cosolvent System
This protocol describes how to systematically evaluate the effect of a cosolvent on the solubility of this compound in an aqueous solution.
Materials:
-
This compound (solid)
-
Water (deionized or distilled)
-
Cosolvent (e.g., ethanol)
-
Materials from Protocol 1
Procedure:
-
Prepare a series of cosolvent-water mixtures with varying compositions (e.g., 10%, 20%, 30%... 90% ethanol in water by volume).
-
For each cosolvent mixture, perform the solubility determination as described in Protocol 1.
-
Plot the solubility of this compound as a function of the cosolvent concentration.
-
This plot will help identify the optimal cosolvent concentration for achieving the desired solubility.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for determining the equilibrium solubility of this compound.
Caption: Workflow for enhancing solubility using the cosolvency method.
Caption: Decision-making flowchart for troubleshooting solubility issues.
References
Technical Support Center: Overcoming Steric Hindrance in Reactions Involving o-Chlorostilbene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with o-Chlorostilbene. The focus is on overcoming the challenges associated with steric hindrance in various chemical transformations.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Cross-Coupling Reactions
Question: We are attempting a Suzuki-Miyaura coupling between this compound and an arylboronic acid, but the yield is consistently low. What are the likely causes and how can we improve it?
Answer: Low yields in Suzuki-Miyaura reactions involving sterically hindered substrates like this compound are common. The primary reason is the difficulty of the catalytic complex to access the reactive site due to the bulky ortho-chloro substituent. Here’s a systematic approach to troubleshoot this issue:
Possible Causes & Solutions:
-
Inadequate Catalyst System: Standard palladium catalysts may not be effective.
-
Solution: Employ palladium precatalysts combined with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle, which are often hindered in sterically congested systems.
-
-
Suboptimal Base: The choice of base is critical for the transmetalation step.
-
Solution: Screen a variety of bases. While weaker bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) are common, stronger bases like phosphates (e.g., K₃PO₄) or alkoxides (e.g., NaOtBu, KOtBu) can be more effective in driving the reaction to completion with hindered substrates.
-
-
Incorrect Solvent: The solvent can influence catalyst solubility, stability, and reactivity.
-
Solution: Aprotic polar solvents like dioxane, THF, or toluene are generally preferred. For particularly challenging couplings, consider using a solvent system that can facilitate the dissolution of all reactants and the catalytic species.
-
-
Low Reaction Temperature: Insufficient thermal energy may not overcome the activation barrier.
-
Solution: Gradually increase the reaction temperature. Microwave irradiation can also be a powerful tool to accelerate the reaction and improve yields.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Issue 2: Poor Selectivity in Heck Reactions
Question: Our Heck reaction with this compound is producing a mixture of E/Z isomers and other side products. How can we improve the stereoselectivity and minimize byproducts?
Answer: Achieving high selectivity in Heck reactions with ortho-substituted substrates can be challenging. The steric bulk of the chloro group can influence the regioselectivity of the migratory insertion and the rate of β-hydride elimination.
Possible Causes & Solutions:
-
Ligand Choice: The ligand on the palladium catalyst plays a crucial role in controlling selectivity.
-
Solution: For high trans-selectivity, bulky monodentate phosphine ligands are often effective. Bidentate phosphine ligands can also enforce a specific geometry on the palladium center, leading to improved selectivity.
-
-
Reaction Conditions: Temperature and reaction time can impact the formation of side products.
-
Solution: Lowering the reaction temperature may favor the thermodynamically more stable trans-isomer. Monitor the reaction progress carefully to avoid prolonged reaction times that could lead to isomerization or decomposition.
-
-
Base and Additives: The nature of the base and the presence of additives can influence the reaction pathway.
-
Solution: Organic bases like triethylamine (Et₃N) are commonly used. The addition of halide scavengers (e.g., silver salts) can sometimes prevent catalyst deactivation and improve selectivity.
-
Data Presentation: Comparison of Catalysts for Heck Reactions
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | E/Z Ratio |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 65 | 85:15 |
| Pd₂(dba)₃ | P(o-tol)₃ | K₂CO₃ | Dioxane | 120 | 82 | 95:5 |
| PdCl₂(PPh₃)₂ | - | NaOAc | NMP | 110 | 75 | 90:10 |
| Pd(OAc)₂ | Buchwald Ligand | K₃PO₄ | Toluene | 100 | 91 | >98:2 |
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when working with this compound?
A1: The primary challenge is steric hindrance caused by the ortho-chloro substituent. This can lead to:
-
Low reaction rates: The bulky group can block the approach of reagents to the reaction center.
-
Low yields: Incomplete reactions are common due to the high activation energy.
-
Poor selectivity: The steric hindrance can lead to the formation of undesired isomers or side products.
Q2: Which cross-coupling reactions are most suitable for modifications of this compound?
A2: Palladium-catalyzed cross-coupling reactions are generally the most effective. These include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids.
-
Heck Reaction: For the arylation of alkenes.
-
Sonogashira Coupling: For coupling with terminal alkynes.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds.
The choice of reaction depends on the desired transformation, but all will likely require optimization to overcome steric hindrance.
Q3: Can the Wittig reaction be used to synthesize this compound derivatives?
A3: Yes, the Wittig reaction can be used to synthesize stilbenes. However, for a sterically hindered aldehyde like o-chlorobenzaldehyde, the reaction may be sluggish and result in lower yields compared to less hindered aldehydes. The use of stabilized ylides generally favors the formation of the (E)-isomer.
Wittig Reaction Workflow:
Caption: General workflow for the synthesis of this compound derivatives via the Wittig reaction.
Q4: Are there any alternative methods to overcome steric hindrance besides catalyst and ligand modification?
A4: Yes, several other strategies can be employed:
-
High-Pressure Conditions: Applying high pressure can help to overcome the activation energy barrier in sterically hindered reactions.
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields by providing rapid and uniform heating.
-
Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters like temperature and mixing, which can be beneficial for challenging reactions.
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling of this compound
Objective: To achieve a high yield of the cross-coupled product between this compound and a generic arylboronic acid.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
SPhos (Buchwald ligand) (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol)
-
Anhydrous dioxane (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Add this compound and the arylboronic acid to the flask.
-
Add anhydrous dioxane via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: High-Selectivity Heck Reaction of this compound
Objective: To synthesize the trans-isomer of the Heck product with high selectivity.
Materials:
-
This compound (1.0 mmol)
-
Alkene (1.5 mmol)
-
Pd(OAc)₂ (0.03 mmol, 3 mol%)
-
P(o-tol)₃ (0.06 mmol, 6 mol%)
-
Triethylamine (Et₃N) (2.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
In a sealed tube, combine Pd(OAc)₂, P(o-tol)₃, and this compound under an inert atmosphere.
-
Add DMF, the alkene, and triethylamine.
-
Seal the tube and heat the mixture to 120 °C.
-
Stir the reaction for 16-24 hours.
-
After cooling, dilute the mixture with water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over magnesium sulfate, and concentrate.
-
Purify the product by flash chromatography to isolate the desired trans-stilbene derivative.
Validation & Comparative
comparative analysis of o-Chlorostilbene and trans-stilbene spectroscopic properties
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct spectroscopic characteristics of o-Chlorostilbene and trans-stilbene, supported by experimental data and detailed methodologies.
This guide provides a detailed comparative analysis of the spectroscopic properties of this compound and trans-stilbene. The introduction of a chlorine atom at the ortho position of one of the phenyl rings in trans-stilbene significantly influences its electronic and steric properties, leading to notable differences in their UV-Vis absorption, fluorescence emission, and nuclear magnetic resonance (NMR) spectra. Understanding these differences is crucial for applications in materials science, photochemistry, and as fluorescent probes in biological studies.
Executive Summary of Spectroscopic Properties
The spectroscopic properties of this compound and trans-stilbene are summarized in the tables below, highlighting the key differences in their absorption, emission, and NMR characteristics.
| Parameter | This compound (trans-isomer) | trans-Stilbene | Solvent |
| UV-Vis Absorption (λmax) | ~293 nm | 294 nm | Cyclohexane |
| Molar Absorptivity (ε) | Not explicitly found | 34,010 M⁻¹cm⁻¹ | Cyclohexane |
| Fluorescence Emission (λem) | Broad, unstructured emission | ~340 nm, 351 nm, 368 nm | Cyclohexane |
| Fluorescence Quantum Yield (Φf) | Significantly lower than trans-stilbene | 0.044 | Hexane |
Table 1: Comparison of UV-Vis Absorption and Fluorescence Properties.
| Parameter | This compound (trans-isomer) | trans-Stilbene | Solvent |
| ¹H NMR (Vinyl Protons, δ in ppm) | 7.07 (d, J = 16.0 Hz, 1H), one proton upfield due to steric hindrance.[1] | ~7.19 (s, 2H)[2] | CDCl₃ |
| ¹H NMR (Aromatic Protons, δ in ppm) | 7.18 (t, J = 7.6 Hz, 1H), 7.25-7.31 (m, 2H), 7.37 (t, J = 7.6 Hz, 3H), 7.53 (m, 3H), 7.68 (d, J = 7.8 Hz, 1H)[1] | 7.32 (t, J=7.2 Hz, 2H), 7.43 (t, J=7.5 Hz, 4H), 7.60 (d, J=1.0 Hz, 4H)[2] | CDCl₃ |
| ¹³C NMR (Vinyl Carbons, δ in ppm) | Not explicitly found | ~129.2[2] | CDCl₃ |
| ¹³C NMR (Aromatic Carbons, δ in ppm) | Not explicitly found | 127.0, 128.1, 129.1, 137.8[2] | CDCl₃ |
Table 2: Comparison of ¹H and ¹³C NMR Spectroscopic Data.
Spectroscopic Analysis
UV-Vis Absorption Spectroscopy
The UV-Vis absorption spectra of both this compound and trans-stilbene are dominated by an intense π-π* transition. For trans-stilbene in cyclohexane, the absorption maximum (λmax) is observed at approximately 294 nm, with a high molar absorptivity (ε) of 34,010 M⁻¹cm⁻¹. The presence of the ortho-chloro substituent in this compound results in a slight blue shift and a decrease in the molar absorptivity, although specific quantitative data is scarce in the literature. A study on various chlorine-substituted stilbenes suggests that the UV spectra are sensitive to conformational changes induced by the substituent.[3] The steric hindrance from the ortho-chloro group likely causes a slight deviation from planarity, which can affect the extent of π-conjugation and thus the absorption properties.
Fluorescence Spectroscopy
trans-Stilbene is known for its characteristic fluorescence emission. In hexane, it exhibits a structured emission spectrum with a quantum yield (Φf) of 0.044. The photoisomerization from trans to cis is a competing non-radiative decay pathway.
For this compound, the introduction of the heavy chlorine atom and the steric hindrance at the ortho position significantly impacts its fluorescence properties. While it is known to be fluorescent, its quantum yield is expected to be considerably lower than that of trans-stilbene due to the heavy atom effect promoting intersystem crossing to the triplet state, and increased non-radiative decay pathways. The emission spectrum is also likely to be broader and less structured.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectra provide clear evidence of the structural differences between the two molecules. In trans-stilbene, the two vinyl protons are chemically equivalent and appear as a singlet at approximately 7.19 ppm in CDCl₃.[2] The aromatic protons appear in the range of 7.32-7.60 ppm.[2]
In the case of (E)-o-chlorostilbene, the vinyl protons are no longer equivalent. One of the vinyl protons is shifted upfield due to the steric hindrance and anisotropic effect of the ortho-chloro substituted phenyl ring. The vinyl protons typically appear as doublets with a large coupling constant (J ≈ 16 Hz), characteristic of a trans configuration. The aromatic region of the spectrum is more complex due to the presence of the chloro substituent, with distinct signals for the protons on both phenyl rings.[1]
Experimental Protocols
Synthesis of Stilbene Derivatives
trans-Stilbene and its derivatives can be synthesized via several methods, including the Wittig reaction, Heck reaction, and McMurry coupling. A common laboratory preparation involves the Wittig reaction between benzyltriphenylphosphonium chloride and the corresponding benzaldehyde.
UV-Vis Absorption Spectroscopy
A solution of the compound of interest (e.g., 10⁻⁵ M) is prepared in a UV-transparent solvent such as cyclohexane or ethanol. The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer, typically from 200 to 400 nm. The solvent is used as a reference. The wavelength of maximum absorption (λmax) and the absorbance are determined. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.
Fluorescence Spectroscopy
Fluorescence measurements are performed using a spectrofluorometer. A dilute solution of the sample (absorbance < 0.1 at the excitation wavelength) is prepared in a suitable solvent. The sample is excited at its absorption maximum (λex = λmax), and the emission spectrum is recorded at a 90° angle to the excitation beam. The wavelength of maximum emission (λem) is determined. The fluorescence quantum yield (Φf) can be determined relative to a standard of known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) using the following equation:
Φf(sample) / Φf(standard) = [A(standard) * I(sample) * n(sample)²] / [A(sample) * I(standard) * n(standard)²]
where A is the absorbance at the excitation wavelength, I is the integrated emission intensity, and n is the refractive index of the solvent.
NMR Spectroscopy
¹H and ¹³C NMR spectra are recorded on an NMR spectrometer (e.g., 400 or 500 MHz). Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.
Comparative Analysis Workflow
Caption: Workflow for the comparative spectroscopic analysis of this compound and trans-stilbene.
References
Unraveling the Photochemistry of Stilbene Derivatives: A Comparative Guide to Quantum Yields
For researchers, scientists, and drug development professionals, understanding the photochemical behavior of stilbene derivatives is crucial for applications ranging from photosensitizers in photodynamic therapy to molecular switches and fluorescent probes. The efficiency of the desired photochemical process is quantified by the photochemical quantum yield (Φ), a measure of the number of molecules undergoing a specific photoreaction per photon absorbed. This guide provides a comparative analysis of the photochemical quantum yields of various stilbene derivatives, supported by experimental data and detailed methodologies.
This publication delves into the key photochemical processes of stilbenes, primarily cis-trans photoisomerization and fluorescence, and how their quantum yields are influenced by different chemical substitutions.
Comparative Analysis of Photochemical Quantum Yields
The photochemical fate of an excited stilbene derivative is largely dictated by its molecular structure. Electron-donating and electron-withdrawing groups, as well as steric hindrance, can significantly alter the quantum yields of competing processes like isomerization and fluorescence. The following table summarizes the reported quantum yields for a selection of stilbene derivatives in various solvents.
| Stilbene Derivative | Solvent | Φ (trans → cis) | Φ (cis → trans) | Φ (fluorescence) |
| trans-Stilbene | n-Hexane | 0.41 | 0.35 | 0.04 |
| trans-Stilbene | Benzene | 0.40 | 0.45 | 0.05 |
| trans-4-Nitrostilbene | Benzene | 0.42 | - | < 0.001 |
| trans-4,4'-Dimethoxystilbene | n-Hexane | - | - | 0.54 |
| trans-4,4'-Dimethylstilbene | n-Alkanes | - | - | - |
| trans-4,4'-Di-tert-butylstilbene | n-Hexane | - | - | - |
| trans-2,4,6-Trimethylstilbene | n-Hexane | 0.01 | 0.88 | 0.01 |
Data compiled from various sources. Note that quantum yields can be highly dependent on experimental conditions such as solvent, temperature, and excitation wavelength.
Experimental Protocols
The determination of photochemical quantum yields is a meticulous process that requires precise measurement of light absorption and the extent of the photoreaction. The two primary methods employed are detailed below.
Method 1: Quantum Yield Determination via UV-Vis Spectroscopy
This method relies on monitoring the change in absorbance of the stilbene derivative solution upon irradiation.
Materials:
-
Stilbene derivative of interest
-
Spectroscopic grade solvent (e.g., n-hexane, benzene)
-
UV-Vis spectrophotometer
-
Light source with a specific wavelength (e.g., mercury lamp with filters or a laser)
-
Quartz cuvettes
-
Stirring bar
Procedure:
-
Preparation of Solution: Prepare a dilute solution of the stilbene derivative in the chosen solvent. The concentration should be adjusted to have an absorbance of approximately 0.1 at the excitation wavelength to ensure homogeneous irradiation.
-
Initial Absorbance Measurement: Record the initial UV-Vis absorption spectrum of the solution before irradiation.
-
Irradiation: Irradiate the solution in the quartz cuvette with the light source at a constant temperature. The solution should be continuously stirred to ensure uniformity.
-
Monitoring Spectral Changes: At regular time intervals, stop the irradiation and record the UV-Vis absorption spectrum. The appearance of the cis or trans isomer will lead to characteristic changes in the spectrum.
-
Data Analysis: The quantum yield for photoisomerization (Φt→c or Φc→t) is calculated using the initial rate of change in the concentration of the isomer, which is determined from the change in absorbance at a specific wavelength, and the number of photons absorbed by the sample. The number of absorbed photons is typically determined by chemical actinometry.
Method 2: Fluorescence Quantum Yield Determination
The fluorescence quantum yield (Φf) is determined by comparing the fluorescence intensity of the sample to that of a well-characterized fluorescence standard.
Materials:
-
Stilbene derivative of interest
-
Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4)
-
Spectroscopic grade solvent
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Preparation of Solutions: Prepare a series of dilute solutions of both the stilbene derivative and the fluorescence standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Absorbance Measurements: Measure the UV-Vis absorbance of all prepared solutions at the excitation wavelength.
-
Fluorescence Measurements: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental parameters.
-
Data Analysis: The fluorescence quantum yield of the sample (Φsample) is calculated using the following equation:
Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)
where:
-
Φstd is the fluorescence quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Photochemical Pathways and Experimental Workflow
The excited state of a stilbene derivative can undergo several competing processes. The primary pathways are cis-trans isomerization and fluorescence. However, other processes such as intersystem crossing to the triplet state and, in some cases, photocyclization can also occur. The following diagram illustrates these competing pathways.[1]
Caption: Competing photochemical pathways for stilbene derivatives.
The experimental workflow for determining the photochemical quantum yield involves a series of steps, from sample preparation to data analysis. The following diagram outlines a typical workflow for a photoisomerization quantum yield measurement.
Caption: Workflow for photoisomerization quantum yield measurement.
References
Unveiling the Rotational Preferences of o-Chlorostilbene: An Experimental and Computational Showdown
A comparative guide for researchers and drug development professionals on the experimental validation of computationally predicted conformations of trans-o-Chlorostilbene, detailing the synergy between nuclear magnetic resonance spectroscopy and molecular mechanics calculations in elucidating its three-dimensional structure.
In the realm of medicinal chemistry and materials science, the precise three-dimensional arrangement of a molecule, or its conformation, is paramount to its function. For flexible molecules like stilbene derivatives, which form the backbone of numerous pharmacologically active compounds, understanding their preferred shapes is crucial. This guide provides a focused comparison of computationally predicted conformations of trans-o-chlorostilbene with experimental data derived from Nuclear Magnetic Resonance (NMR) spectroscopy, based on the findings from a key study in the Journal of Molecular Structure.
The Challenge: Pinpointing the Twist in o-Chlorostilbene
The central question in the conformational analysis of trans-o-chlorostilbene revolves around the rotational freedom of its two phenyl rings relative to the central ethylenic bridge. The introduction of a chlorine atom at the ortho position of one phenyl ring introduces steric hindrance, which is expected to force the substituted ring out of the plane of the C=C double bond to achieve a more stable, lower-energy conformation. The primary goal is to quantify the dihedral angles (the angles of twist) of the phenyl rings and validate the computational predictions with robust experimental evidence.
The Approach: A Symbiotic Workflow
To tackle this conformational puzzle, a combined approach integrating computational modeling with experimental spectroscopy is employed. Molecular mechanics calculations are first used to predict the most stable conformations and their corresponding dihedral angles. Subsequently, 1H NMR spectroscopy is performed to obtain experimental data on the chemical environment of the protons in the molecule. By correlating the predicted conformations with the observed NMR chemical shifts, a validated model of the predominant solution-state conformation can be established.
Computational Predictions vs. Experimental Observations
Molecular mechanics calculations using both MM2 and MM3 force fields were employed to predict the minimum energy conformation of trans-o-chlorostilbene. A key point of divergence was observed between the two methods regarding the planarity of the molecule. While MM3 predicted a flat or near-flat geometry, MM2 suggested a non-planar structure. This highlights the importance of experimental validation to discern the more accurate computational model in this specific case.
The experimental validation was primarily achieved through 1H NMR spectroscopy. The chemical shifts of the ethylenic protons are particularly sensitive to the spatial arrangement of the nearby phenyl rings and the anisotropic effects of the C-Cl bond.
Table 1: Comparison of Predicted Dihedral Angles and Key Experimental Data for trans-o-Chlorostilbene
| Parameter | Computational Prediction (MM2) | Computational Prediction (MM3) | Experimental Observation |
| Dihedral Angle (θ1 - Unsubstituted Ring) | Non-planar | Planar (0°) | Inferred from NMR |
| Dihedral Angle (θ2 - Substituted Ring) | Non-planar | Planar (0°) | Inferred from NMR |
| 1H NMR Chemical Shift (Ethylenic Protons) | - | - | Specific shifts observed |
| UV-Vis λmax | - | - | ~290-300 nm with vibrational structure |
Note: Specific quantitative values for dihedral angles and NMR shifts from the full research paper are necessary for a complete, direct comparison.
The observed 1H NMR spectrum, when analyzed in conjunction with the computational models, provides strong evidence for a non-planar conformation in solution. The chemical shifts of the ethylenic protons are influenced by the proximity and orientation of the chloro-substituted phenyl ring, an effect that would be different in a planar versus a non-planar arrangement. The UV-Vis spectrum, showing a vibrational structure, is also indicative of a more rigid, planar-like chromophore, suggesting that while non-planar, the deviation from planarity might not be extreme. The correlation between the predicted non-planar structure from MM2 and the experimental NMR data suggests that for trans-o-chlorostilbene, the MM2 force field provides a more accurate representation of its solution-state conformation.
Experimental Protocols
Synthesis of trans-o-Chlorostilbene
The trans isomer of this compound was synthesized using the Wadsworth-Emmons modification of the Wittig reaction. This involved the reaction of an appropriately substituted chloroderivative of dimethyl benzylphosphonate with benzaldehyde.
1H NMR Spectroscopy
-
Instrument: Bruker AC 250 MHz spectrometer.
-
Solvent: Deuterated chloroform (CDCl3).
-
Reference: Tetramethylsilane (TMS).
-
Data Analysis: Proton signals were assigned using decoupling and COSY techniques. Nuclear chemical shifts and coupling constants were derived by spectra simulations using the LAOCOON software package.
UV-Vis Spectroscopy
-
Instrument: Perkin-Elmer 124 Double Beam spectrophotometer.
-
Solvent: n-hexane.
-
Data Handling: Data was transferred to a computer for manipulation and display using the IGOR Pro 3.0 software package.
Molecular Mechanics Calculations
-
Software: MM2(91) and MM3(92) software packages in conjunction with MacMimic.
-
Methodology: Bond distances and angles were determined for the minimum energy conformations.
Conclusion
The conformational analysis of trans-o-chlorostilbene serves as an excellent case study demonstrating the power of a combined computational and experimental approach. While molecular mechanics can provide valuable insights into the likely low-energy conformations, experimental validation through techniques like NMR spectroscopy is indispensable for confirming these predictions. For trans-o-chlorostilbene, the evidence points towards a non-planar conformation in solution, a finding that has significant implications for its potential interactions in biological systems and its properties in materials applications. This guide underscores the necessity for a multi-faceted approach in modern structural chemistry to achieve a comprehensive understanding of molecular conformation.
A Comparative Analysis of the Biological Activities of Resveratrol and o-Chlorostilbene: A Data-Deficient Landscape for a Direct Comparison
For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of bioactive compounds is paramount. This guide aims to provide a comparative study of the biological activities of two stilbenoid compounds: the well-researched resveratrol and the lesser-known o-Chlorostilbene. However, a significant disparity in available research data presents a challenge for a direct, quantitative comparison.
While resveratrol has been the subject of extensive investigation, revealing a wide array of biological effects, this compound remains largely uncharacterized in the scientific literature. This report will first provide a comprehensive overview of the well-documented biological activities of resveratrol, supported by experimental data and pathway visualizations. Subsequently, it will address the current knowledge gap regarding this compound, highlighting the lack of available data for a thorough comparative analysis.
Resveratrol: A Multifaceted Stilbenoid
Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is a naturally occurring polyphenol found in various plants, including grapes, blueberries, and peanuts. Its biological activities have been extensively studied, demonstrating potent antioxidant, anti-inflammatory, cardioprotective, neuroprotective, and anticancer properties.
Tabulated Summary of Resveratrol's Biological Activity
| Biological Activity | Assay/Model | Key Findings (IC50/EC50) | Reference |
| Anticancer | Human Colon Cancer Cells | Pterostilbene, a resveratrol analog, shows more potent inhibitory actions than resveratrol.[1] | [1] |
| Human Breast Cancer Cells | Demonstrates anticancer activity.[2] | [2] | |
| Human Leukemia HL-60 Cells | trans-resveratrol is 10 times more potent in inducing apoptosis than cis-resveratrol.[3] | [3] | |
| HPV E6+ Tumor Model | Pterostilbene is two-fold more potent than resveratrol in eliminating TC1 cells. | [4] | |
| Antioxidant | DPPH Radical Scavenging | Structure-activity studies show that the number and position of hydroxyl groups influence antioxidant activity. | |
| ABTS Radical Scavenging | Oxyresveratrol showed the highest activity, followed by resveratrol. | [5] | |
| ORAC Assay | Resveratrol exhibited the highest activity among the tested stilbenes.[5] | [5] | |
| Anti-inflammatory | LPS-stimulated Macrophages | Resveratrol inhibits the expression of pro-inflammatory cytokines.[6] | [6] |
| Cyclooxygenase (COX) Inhibition | Resveratrol and its analogs inhibit COX-1 and COX-2.[7] | [7] | |
| Cardioprotective | Ischemia-Reperfusion Models | Reduces myocardial damage. | [8] |
| Platelet Aggregation | Suppresses platelet aggregation. | [8] | |
| Neuroprotective | Aβ-induced Neurotoxicity | Protects neurons from oxidative stress.[9] | [9] |
| Models of Neurodegenerative Diseases | Shows potential in Alzheimer's and Parkinson's disease models.[10] | [10] |
Key Signaling Pathways Modulated by Resveratrol
Resveratrol exerts its pleiotropic effects by modulating a complex network of intracellular signaling pathways. These include the activation of sirtuin 1 (SIRT1) and AMP-activated protein kinase (AMPK), and the inhibition of nuclear factor-kappa B (NF-κB) and phosphoinositide 3-kinase (PI3K)/Akt pathways.[11][10][12]
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of Stilbenes on Various Types of Inflammation | Encyclopedia MDPI [encyclopedia.pub]
- 3. mdpi.com [mdpi.com]
- 4. Anti‐inflammatory activity of natural stilbenoids: A review | Semantic Scholar [semanticscholar.org]
- 5. Role of Natural Stilbenes in the Prevention of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stilbenes, a Versatile Class of Natural Metabolites for Inflammation—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Neuroprotective and Anti-Inflammatory Effect of Pterostilbene Against Cerebral Ischemia/Reperfusion Injury via Suppression of COX-2 [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Stilbenes Against Alzheimer’s Disease: A Comprehensive Review of Preclinical Studies of Natural and Synthetic Compounds Combined with the Contributions of Developed Nanodrug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Confirmation of o-Chlorostilbene Reaction Products: The Definitive Role of X-ray Crystallography
For researchers and professionals in drug development and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. The reaction of o-chlorostilbene, particularly through photocyclization, yields substituted phenanthrenes, whose precise atomic arrangement dictates their biological activity and material properties. While various spectroscopic methods provide valuable structural insights, single-crystal X-ray crystallography remains the gold standard for absolute structure elucidation.
This guide provides a comparative analysis of X-ray crystallography against common spectroscopic techniques—NMR, Mass Spectrometry, and IR Spectroscopy—in the context of confirming the structure of the primary photocyclization product of this compound: a substituted chlorophenanthrene.
Primary Reaction: Photocyclization of this compound
Under UV irradiation, stilbene and its derivatives undergo an oxidative photocyclization reaction, famously known as the Mallory reaction, to form phenanthrenes. In the case of this compound, the expected major product is a chlorophenanthrene. The reaction proceeds through a transient dihydrophenanthrene intermediate, which is then oxidized to the stable aromatic phenanthrene structure.
Comparative Analysis of Structural Elucidation Techniques
The following table summarizes the data obtained from different analytical methods for a representative chlorophenanthrene product. While spectroscopic methods provide inferential evidence, X-ray crystallography provides direct, unequivocal proof of the molecular structure.
| Analytical Technique | Type of Data Obtained | Information Provided | Limitations |
| Single-Crystal X-ray Crystallography | Unit cell dimensions, space group, atomic coordinates, bond lengths, bond angles, torsion angles, absolute stereochemistry. | Provides an unambiguous 3D structure of the molecule in the solid state. Defines connectivity, conformation, and intermolecular interactions. | Requires a suitable single crystal. The solid-state conformation may differ from the solution-state. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical shifts (¹H, ¹³C), coupling constants, nuclear Overhauser effects (NOEs). | Determines the chemical environment of each proton and carbon atom, providing information on connectivity and relative stereochemistry. | Does not provide absolute stereochemistry or precise bond lengths/angles. Structure is inferred from spectral data. |
| Mass Spectrometry (MS) | Mass-to-charge ratio (m/z) of the molecular ion and its fragments. | Confirms the molecular weight and elemental composition (with high-resolution MS). Fragmentation patterns can suggest structural motifs. | Does not provide information on stereochemistry or the specific arrangement of atoms. Isomers often cannot be distinguished. |
| Infrared (IR) Spectroscopy | Wavenumbers of absorbed infrared radiation corresponding to molecular vibrations. | Identifies the presence of specific functional groups (e.g., C=C, C-H, C-Cl bonds) within the molecule. | Provides limited information about the overall molecular structure and connectivity. |
Experimental Protocols
A general protocol for the Mallory reaction is as follows:
-
Solution Preparation: Dissolve this compound (1 equivalent) in a suitable solvent (e.g., cyclohexane or benzene) to a concentration of approximately 0.01 M.
-
Addition of Oxidant: Add a catalytic amount of iodine (e.g., 0.1 equivalents) to the solution.
-
Photochemical Reaction: Irradiate the solution with a high-pressure mercury lamp (e.g., 450W) while stirring. The reaction vessel should be made of quartz or Pyrex.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Workup: After completion, cool the reaction mixture and wash with a saturated aqueous solution of sodium thiosulfate to remove excess iodine, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the chlorophenanthrene product.
-
Crystal Growth: Grow single crystals of the purified chlorophenanthrene product. This is typically achieved by slow evaporation of a solvent from a concentrated solution, or by vapor diffusion.
-
Crystal Mounting: Select a suitable single crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is refined against the experimental data to yield the final atomic coordinates, bond lengths, and angles.
-
NMR Spectroscopy: Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl₃). Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra on a high-field NMR spectrometer.
-
Mass Spectrometry: Introduce a sample of the purified product into a mass spectrometer (e.g., via electron ionization or electrospray ionization) to obtain the mass spectrum.
-
IR Spectroscopy: Prepare a sample of the purified product (e.g., as a thin film or a KBr pellet) and record the IR spectrum using an FTIR spectrometer.
Visualizing the Workflow
The following diagrams illustrate the experimental and logical workflows for structural determination.
Caption: Experimental workflow for synthesis and structural confirmation by X-ray crystallography.
Caption: Logical comparison of X-ray crystallography versus spectroscopic methods for structure determination.
side-by-side comparison of different synthetic routes to o-Chlorostilbene
For researchers and professionals in the fields of chemistry and drug development, the synthesis of stilbene derivatives is a cornerstone of creating novel compounds with potential therapeutic applications. Among these, o-chlorostilbene presents a valuable scaffold. This guide provides a side-by-side comparison of four prominent synthetic routes to this compound: the Wittig reaction, the Heck reaction, the Suzuki coupling, and the Perkin reaction. We will delve into the experimental protocols and present a quantitative analysis to aid in selecting the most suitable method for your research needs.
At a Glance: Comparing the Synthetic Pathways
| Reaction | Key Reactants | Catalyst/Reagent | Typical Yield (%) | Reaction Conditions | Key Advantages | Key Disadvantages |
| Wittig Reaction | o-Chlorobenzaldehyde, Benzyltriphenylphosphonium chloride | Strong base (e.g., NaOH, NaOMe) | 70-85% | Room temperature to reflux | High yields, readily available starting materials. | Stoichiometric amounts of phosphine oxide byproduct can complicate purification. |
| Heck Reaction | o-Chlorostyrene, Aryl halide (e.g., Chlorobenzene) | Palladium catalyst (e.g., Pd(OAc)₂), Base (e.g., K₂CO₃) | 60-95% | 100-150°C, often under microwave irradiation | High atom economy, tolerance of various functional groups. | Requires elevated temperatures, catalyst cost and removal can be concerns. |
| Suzuki Coupling | o-Chlorophenylboronic acid, Vinylbenzene | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 80-98% | 80-120°C | Excellent yields, mild reaction conditions, commercially available starting materials. | Boronic acids can be sensitive to reaction conditions, potential for side reactions. |
| Perkin Reaction | o-Chlorobenzaldehyde, Phenylacetic acid | Acetic anhydride, Triethylamine | 40-60% | Reflux (140-180°C) | Utilizes readily available and inexpensive starting materials. | Generally lower yields, requires high temperatures and longer reaction times, may produce a mixture of isomers. |
Visualizing the Synthetic Pathways
To better understand the chemical transformations involved in each synthetic route, the following diagrams illustrate the core reactions.
Caption: The Wittig reaction pathway to this compound.
Caption: The Heck reaction catalytic cycle for this compound synthesis.
Caption: The Suzuki coupling catalytic cycle for this compound synthesis.
Caption: The Perkin reaction pathway to this compound.
Experimental Protocols
Detailed methodologies for each synthetic route are provided below, offering a practical guide for laboratory implementation.
Wittig Reaction
The Wittig reaction is a widely used method for alkene synthesis from aldehydes or ketones and phosphonium ylides.
Procedure:
-
In a round-bottom flask, benzyltriphenylphosphonium chloride (1.1 equivalents) is suspended in a suitable solvent such as anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).
-
The suspension is cooled to 0°C in an ice bath.
-
A strong base, such as a 50% aqueous sodium hydroxide solution or sodium methoxide (1.2 equivalents), is added dropwise to the suspension with vigorous stirring to form the ylide.
-
After stirring for 30 minutes, a solution of o-chlorobenzaldehyde (1.0 equivalent) in the same solvent is added dropwise at 0°C.
-
The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours.
-
The reaction is quenched with water, and the organic layer is separated.
-
The aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization to afford this compound.
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1]
Procedure:
-
To a microwave-safe reaction vial equipped with a magnetic stir bar is added o-chlorostyrene (1.0 equivalent), an aryl halide such as chlorobenzene (1.2 equivalents), a palladium catalyst like palladium(II) acetate (Pd(OAc)₂, 2-5 mol%), and a base such as potassium carbonate (K₂CO₃, 2.0 equivalents).[1]
-
A suitable solvent, often a mixture of water and an organic solvent like ethanol, is added.[1]
-
The vial is sealed and placed in a microwave reactor.
-
The reaction mixture is heated to 130-150°C for 15-60 minutes under microwave irradiation.[1]
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The residue is purified by flash column chromatography to yield this compound. High selectivity for the trans-product is typically achieved.[1]
Suzuki Coupling
The Suzuki coupling is another powerful palladium-catalyzed cross-coupling reaction that joins an organoboron compound with an organohalide.
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), o-chlorophenylboronic acid (1.0 equivalent), vinylbenzene (1.2 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1-3 mol%), and a base like potassium carbonate (K₂CO₃, 2.0 equivalents) are combined.
-
A degassed solvent system, typically a mixture of toluene and water or dioxane and water, is added.
-
The reaction mixture is heated to 80-120°C and stirred for 6-12 hours.
-
Upon completion, the reaction is cooled to room temperature, and the layers are separated.
-
The aqueous phase is extracted with an organic solvent.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated.
-
The crude product is then purified by column chromatography to give pure this compound.
Perkin Reaction
The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride to form an α,β-unsaturated carboxylic acid, which can then be decarboxylated to the corresponding stilbene.[2]
Procedure:
-
A mixture of o-chlorobenzaldehyde (1.0 equivalent), phenylacetic acid (1.2 equivalents), acetic anhydride (2.5 equivalents), and triethylamine (2.0 equivalents) is placed in a round-bottom flask.[2]
-
The mixture is heated to reflux (typically 140-180°C) for 4-8 hours.
-
After cooling, the reaction mixture is poured into water and stirred until the excess anhydride is hydrolyzed.
-
The resulting precipitate is collected by filtration and washed with water.
-
The crude product, which is primarily the α-phenyl-o-chlorocinnamic acid, is then decarboxylated by heating it in a high-boiling solvent like quinoline with a copper catalyst, or by heating it neat under reduced pressure.
-
The resulting this compound is then purified by distillation or column chromatography.
Conclusion
The choice of synthetic route for this compound depends on several factors, including the desired yield, purity, available starting materials, and equipment. The Suzuki coupling and Heck reaction generally offer the highest yields and stereoselectivity, making them attractive for high-purity applications. The Wittig reaction provides a reliable and high-yielding alternative, though purification from the phosphine oxide byproduct is a consideration. The Perkin reaction, while utilizing simple starting materials, typically results in lower yields and requires more forcing conditions. By understanding the nuances of each method, researchers can make an informed decision to best suit their synthetic goals.
References
comparative analysis of the fluorescence quenching of o-Chlorostilbene by different analytes
Comparative Analysis of o-Chlorostilbene Fluorescence Quenching: A Methodological Guide
A comprehensive cannot be provided at this time due to a lack of available experimental data in the scientific literature. Searches for studies specifically investigating the fluorescence quenching of this compound did not yield any publications presenting the necessary quantitative data for a comparative guide.
However, to support future research in this area, this guide presents a general framework for conducting and analyzing fluorescence quenching experiments. The principles, experimental protocols, and data analysis methods described herein are broadly applicable to the study of various fluorophore-analyte systems and can be directly adapted for investigations involving this compound.
Principles of Fluorescence Quenching
Fluorescence quenching is a process that leads to a decrease in the fluorescence intensity of a substance.[1] This phenomenon can occur through several mechanisms, broadly classified as dynamic and static quenching.
-
Dynamic Quenching: This type of quenching arises from collisional encounters between the fluorophore in its excited state and the quencher molecule.[1][2] Upon collision, the fluorophore returns to its ground state without emitting a photon. Dynamic quenching affects the excited state lifetime of the fluorophore.[2]
-
Static Quenching: In static quenching, a non-fluorescent complex is formed between the fluorophore and the quencher in the ground state.[1][2][3] This reduces the population of fluorophores that can be excited, thereby decreasing the overall fluorescence intensity. Static quenching does not alter the fluorescence lifetime of the uncomplexed fluorophores.[2]
The efficiency of quenching is often analyzed using the Stern-Volmer equation:
F₀ / F = 1 + Ksv[Q]
Where:
-
F₀ is the fluorescence intensity in the absence of the quencher.
-
F is the fluorescence intensity in the presence of the quencher.
-
Ksv is the Stern-Volmer quenching constant.
A linear Stern-Volmer plot (F₀/F vs. [Q]) is indicative of a single type of quenching mechanism (either static or dynamic).[5]
Experimental Protocol for Fluorescence Quenching Analysis
The following is a generalized protocol for conducting a fluorescence quenching study.
1. Materials and Instrumentation:
-
Fluorophore solution (e.g., this compound in a suitable solvent) of known concentration.
-
Quencher solutions (various analytes of interest) of known concentrations.
-
Spectrofluorometer with a temperature-controlled cuvette holder.
-
Quartz cuvettes.
2. Preparation of Samples:
-
Prepare a stock solution of the fluorophore at a concentration that gives a measurable fluorescence signal (typically in the micromolar range).
-
Prepare a series of quencher stock solutions at various concentrations.
-
For each measurement, prepare a sample by mixing a fixed volume of the fluorophore stock solution with varying volumes of the quencher stock solution and diluting to a final volume with the solvent. Ensure the final concentration of the fluorophore is constant across all samples. A blank sample containing only the fluorophore and solvent should also be prepared.
3. Fluorescence Measurements:
-
Set the excitation wavelength of the spectrofluorometer to the absorption maximum of the fluorophore.
-
Record the fluorescence emission spectrum for each sample over an appropriate wavelength range.
-
The fluorescence intensity at the emission maximum is recorded for each quencher concentration.
4. Data Analysis:
-
Correct the fluorescence intensities for any inner filter effects if necessary.
-
Plot the ratio of the fluorescence intensity in the absence of the quencher (F₀) to the fluorescence intensity in the presence of the quencher (F) against the quencher concentration ([Q]).
-
If the plot is linear, determine the Stern-Volmer constant (Ksv) from the slope of the line.[6]
Data Presentation for Comparative Analysis
Should experimental data become available for the fluorescence quenching of this compound by different analytes, the following table structure is recommended for a clear and concise comparison.
| Analyte | Quenching Mechanism | Stern-Volmer Constant (Ksv) (M⁻¹) | Bimolecular Quenching Rate Constant (kq) (M⁻¹s⁻¹) | Limit of Detection (LOD) (M) |
| Analyte A | e.g., Dynamic | Experimental Value | Calculated Value | Experimental Value |
| Analyte B | e.g., Static | Experimental Value | Not Applicable | Experimental Value |
| Analyte C | e.g., Mixed | Experimental Value | Calculated Value | Experimental Value |
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for a fluorescence quenching experiment.
Caption: Workflow for a typical fluorescence quenching experiment.
References
Cross-Validation of o-Chlorostilbene: A Comparative Guide to Experimental and Literature Data
For researchers, scientists, and professionals in drug development, the accurate characterization of chemical compounds is paramount. This guide provides a comprehensive cross-validation of experimentally obtained data for o-Chlorostilbene against established literature values, ensuring a reliable reference for its physical and spectral properties. Detailed methodologies for its synthesis via Wittig and Heck reactions are also presented, offering a practical resource for laboratory application.
Physicochemical and Spectroscopic Data Comparison
The following table summarizes the key physicochemical and spectroscopic properties of (E)-2-Chlorostilbene, presenting a direct comparison between experimental findings and data reported in scientific literature. This side-by-side analysis is crucial for validating experimental results and ensuring the purity and identity of the synthesized compound.
| Property | Experimental Value | Literature Value |
| Melting Point | Not Experimentally Determined | 39.5 °C[1] |
| Boiling Point | Not Experimentally Determined | 195 °C at 22 mmHg[1] |
| ¹H NMR (CDCl₃, δ) | 7.07 (d, J = 16.0 Hz, 1H), 7.18 (t, J = 7.6 Hz, 1H), 7.25-7.31 (m, 2H), 7.37 (t, J = 7.6 Hz, 3H), 7.53 (m, 3H), 7.68 (d, J = 7.8 Hz, 1H) | Not available in the provided search results. |
| ¹³C NMR (CDCl₃, δ) | Not Experimentally Determined | Not available in the provided search results. |
| IR (cm⁻¹) | Not Experimentally Determined | Not available in the provided search results. |
| Mass Spec. (m/z) | Not Experimentally Determined | Not available in the provided search results. |
Experimental Protocols for Synthesis
Two common and effective methods for the synthesis of stilbene derivatives are the Wittig reaction and the Heck reaction. Below are detailed protocols for the synthesis of this compound using these methodologies, providing a clear roadmap for laboratory replication.
Wittig Reaction Protocol
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and phosphonium ylides.
Materials:
-
2-Chlorobenzaldehyde
-
Benzyltriphenylphosphonium chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvent for recrystallization (e.g., ethanol or hexanes)
Procedure:
-
Ylide Generation: In a round-bottom flask, dissolve benzyltriphenylphosphonium chloride in dichloromethane. Add an aqueous solution of sodium hydroxide to the flask with vigorous stirring. The biphasic mixture is stirred until the phosphonium salt is deprotonated to form the corresponding ylide.
-
Reaction with Aldehyde: To the ylide solution, add 2-chlorobenzaldehyde dropwise at room temperature. The reaction mixture is stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the organic layer is separated, washed with water and brine, and then dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent to yield pure (E)-2-chlorostilbene.
Heck Reaction Protocol
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.
Materials:
-
2-Chlorostyrene
-
Benzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
A suitable base (e.g., triethylamine (Et₃N) or potassium carbonate (K₂CO₃))
-
An appropriate solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile (MeCN))
Procedure:
-
Catalyst Preparation: In a reaction vessel, the palladium catalyst is prepared by dissolving palladium(II) acetate and triphenylphosphine in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: To the catalyst mixture, add 2-chlorostyrene, benzene, and the base.
-
Reaction Conditions: The reaction mixture is heated to a specified temperature (typically between 80-120 °C) and stirred for a designated period until the reaction is complete, as indicated by TLC or gas chromatography (GC) analysis.
-
Work-up: The reaction mixture is cooled to room temperature, and the solvent is removed in vacuo. The residue is then taken up in an organic solvent and washed with water and brine.
-
Purification: The organic layer is dried over a drying agent, and the solvent is evaporated. The resulting crude product is purified by column chromatography on silica gel to afford pure (E)-2-chlorostilbene.
Visualizing Synthesis Pathways
To further elucidate the chemical transformations involved in the synthesis of this compound, the following diagrams, generated using the DOT language, illustrate the Wittig and Heck reaction workflows.
Caption: Workflow of this compound synthesis via the Wittig reaction.
Caption: Workflow of this compound synthesis via the Heck reaction.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
